2-amino-4-(1H-tetrazol-1-yl)benzoic acid
Description
BenchChem offers high-quality 2-amino-4-(1H-tetrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(1H-tetrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-3-5(13-4-10-11-12-13)1-2-6(7)8(14)15/h1-4H,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJKTLBTUJWQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Chemical Space: A Technical Guide to the Identification and Synthesis of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid
Executive Summary
The identification and registration of highly specific heterocyclic building blocks present a unique challenge in modern drug discovery. Tetrazole rings are prominent in pharmaceutical development, most notably in leukotriene receptor antagonists like Pranlukast[1]. However, database searches for specific tetrazole isomers often yield conflated results due to structural similarities.
This whitepaper provides an in-depth technical framework for isolating the CAS number and chemical properties of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid . By dissecting the structural isomerism between 1-yl and 5-yl tetrazoles, we establish a self-validating protocol for database querying and, when necessary, de novo regioselective synthesis.
The Isomerism Challenge: 1-yl vs. 5-yl Tetrazoles
When querying chemical databases for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, researchers frequently encounter its positional isomer, 2-amino-4-(1H-tetrazol-5-yl)benzoic acid , which is a widely documented commercial building block registered under CAS 872473-26-2 [2].
The structural divergence between these two isomers drastically alters their physicochemical properties and synthetic origins:
-
5-yl Tetrazoles : Formed via the [2+3] cycloaddition of a nitrile with an azide. The C-linked tetrazole acts as a classic bioisostere for a carboxylic acid (pKa ~4.5), making it highly acidic and capable of ionic interactions[3].
-
1-yl Tetrazoles : Formed via the condensation of a primary amine with an azide and an orthoester. The N-linked tetrazole is electronically neutral and serves primarily as a rigid, polar spacer or hydrogen bond acceptor[4].
Because the 1-yl isomer occupies a distinct, often unregistered chemical space, standard text-based searches will inevitably default to the 5-yl analog. Overcoming this requires exact structural querying.
Advanced CAS Number Search Protocol
To accurately determine if a CAS number exists for the 1-yl isomer, researchers must abandon nomenclature-based searches and utilize exact topological mapping.
Step-by-Step Database Query Methodology
-
SMILES Generation : Construct the exact SMILES string for the target compound to ensure no ambiguity in atom connectivity. For 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, the SMILES is NC1=CC(=CC=C1C(=O)O)N2C=NN=N2.
-
Isomer Filtration : Input the SMILES into structural databases (SciFinder, Reaxys, PubChem). Explicitly exclude the 5-yl isomer (CAS 872473-26-2)[2] using a NOT Boolean operator or by strictly enforcing exact atom-to-atom mapping.
-
Literature Cross-Referencing : If the exact structure yields zero hits (indicating a novel or proprietary compound), expand the search to substructures. For example, querying the core scaffold 4-(1H-tetrazol-1-yl)benzoic acid (PubChem CID 674161) [4] provides synthetic precedents for the N-linked tetrazole formation.
Workflow for exact CAS number identification and isomer differentiation.
De Novo Synthesis & Validation Workflow
If the CAS search confirms the compound is unregistered, it must be synthesized and characterized. The synthesis of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid requires strict regiocontrol. If one were to start with 2,4-diaminobenzoic acid, the tetrazole annulation would be non-selective, reacting with both amines. Therefore, a protecting group strategy using a nitro-precursor is mandatory.
Step-by-Step Regioselective Synthesis Protocol
-
Starting Material Selection : Begin with 4-amino-2-nitrobenzoic acid .
-
Causality: The nitro group at position 2 masks the secondary amine site, preventing non-selective bis-tetrazole formation during the annulation step.
-
-
Tetrazole Annulation : Dissolve the starting material in glacial acetic acid. Add sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃). Heat the mixture to 80°C for 12 hours.
-
Causality: The orthoformate acts as the carbon source for the tetrazole ring, condensing specifically with the primary amine and the azide to exclusively form the 1-substituted tetrazole ring.
-
-
Workup & Isolation : Quench the reaction with ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the intermediate, 2-nitro-4-(1H-tetrazol-1-yl)benzoic acid.
-
Nitro Reduction : Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Causality: Mild catalytic hydrogenation selectively reduces the nitro group to an amine without cleaving the sensitive N-N bonds of the newly formed tetrazole ring.
-
-
Final Purification : Filter the mixture through a Celite pad to remove the palladium catalyst, concentrate in vacuo, and purify via preparative HPLC to obtain the final target compound.
Regioselective de novo synthetic pathway for 1-yl tetrazole formation.
Quantitative Isomer Comparison
To aid in analytical validation (NMR, HPLC-MS), the following table summarizes the key differences between the target 1-yl compound and its commercially available 5-yl counterpart.
| Property | 2-amino-4-(1H-tetrazol-1-yl)benzoic acid | 2-amino-4-(1H-tetrazol-5-yl)benzoic acid |
| CAS Number | Unregistered / Novel Entity | 872473-26-2 |
| Molecular Formula | C₈H₇N₅O₂ | C₈H₇N₅O₂ |
| Molecular Weight | 205.17 g/mol | 205.17 g/mol |
| Tetrazole Nature | Neutral, N-linked | Acidic Bioisostere, C-linked |
| Synthetic Precursor | 4-amino-2-nitrobenzoic acid | 4-cyano-2-nitrobenzoic acid |
| Primary Application | Rigid polar spacer, Ligand design | Carboxylic acid replacement |
References
- CAS NO:872473-26-2 - 化工字典网. ChemDict.
- PRANLUKAST - Inxight Drugs. NCATS.
- 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem. National Institutes of Health (NIH).
- 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem. National Institutes of Health (NIH).
Sources
- 1. PRANLUKAST [drugs.ncats.io]
- 2. CAS NO:872473-26-2; 2-amino-4-(1h-tetrazol-5-yl)benzoic acid [chemdict.com]
- 3. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | C8H6N4O2 | CID 674161 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-Amino-4-(1H-tetrazol-1-yl)benzoic Acid
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly specialized building blocks that can simultaneously offer structural rigidity, metabolic stability, and precise electronic tuning. 2-Amino-4-(1H-tetrazol-1-yl)benzoic acid is one such premium intermediate. Combining an anthranilic acid (2-aminobenzoic acid) core with a 1H-tetrazole pharmacophore, this compound serves as a highly versatile precursor. It is particularly valuable in the synthesis of complex heterocyclic scaffolds, such as quinazolin-4(3H)-ones, and acts as a critical bioisostere in the development of receptor antagonists and kinase inhibitors.
This whitepaper provides an authoritative, E-E-A-T-aligned guide to the physicochemical profiling, mechanistic synthesis, and downstream pharmacological applications of this unique chemical entity.
Structural and Physicochemical Profiling
The molecular architecture of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid (Molecular Formula:
-
The Carboxylic Acid (-COOH): Provides a primary site for amidation or esterification.
-
The Ortho-Amino Group (-NH2): Enables dehydrative cyclization reactions, making it a classic precursor for fused pyrimidine rings.
-
The Para-Tetrazole Ring (1H-tetrazol-1-yl): Acts as a strong electron-withdrawing group via resonance and induction, while simultaneously serving as a metabolically stable bioisostere for carboxylic acids.
The interplay between the electron-donating amino group and the electron-withdrawing tetrazole ring creates a unique push-pull electronic system across the benzene ring, which significantly influences the acidity of the carboxylic acid and the nucleophilicity of the amine.
Data Presentation: Physicochemical Properties
Table 1: Computed and experimental physicochemical parameters.
| Property | Value | Mechanistic Implication |
| Molecular Formula | Defines stoichiometric baseline. | |
| Molecular Weight | 205.18 g/mol | Ideal low-MW building block for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | 107.2 Ų | Indicates low blood-brain barrier (BBB) permeability; ideal for peripheral targets. |
| Hydrogen Bond Donors | 2 | Facilitates strong target-receptor anchoring. |
| Hydrogen Bond Acceptors | 6 | High capacity for kinase hinge-region binding. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Synthetic Methodologies: A Self-Validating Protocol
To synthesize 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, we must employ a chemoselective approach that constructs the tetrazole ring without cross-reacting with the target amino group. The most logical and field-proven route begins with 4-amino-2-nitrobenzoic acid .
Causality Behind Experimental Choices
The synthesis of 1-aryl-1H-tetrazoles from primary amines relies on a multi-component [3+2] cycloaddition using sodium azide (
Following tetrazole formation, the nitro group is reduced to an amine using catalytic hydrogenation (Pd/C) . This choice is deliberate: the 1H-tetrazole ring is highly stable to standard hydrogenation conditions, ensuring absolute chemoselectivity.
Fig 1: Stepwise synthesis of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid from 4-amino-2-nitrobenzoic acid.
Step-by-Step Self-Validating Protocol
Step 1: Tetrazole Ring Construction
-
Reaction: Suspend 4-amino-2-nitrobenzoic acid (1.0 eq) in neat triethyl orthoformate (1.5 eq). Add sodium azide (1.2 eq) and a catalytic amount of MSA (10 mol%).
-
Heating: Stir the mixture at 80°C for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The self-validating metric here is the disappearance of the primary amine spot (ninhydrin positive) and the appearance of a highly UV-active, more polar spot.
-
Workup: Cool to room temperature, quench with ice water, and filter the precipitated 2-nitro-4-(1H-tetrazol-1-yl)benzoic acid.
Step 2: Chemoselective Nitro Reduction
-
Reaction: Dissolve the intermediate in ethanol. Add 10% Pd/C (5 mol% Pd).
-
Hydrogenation: Purge the vessel with
, then introduce gas (1 atm) via a balloon. Stir at room temperature for 12 hours. -
IPC (Self-Validation): Monitor
uptake. Validate completion via LC-MS, looking for the exact mass shift from the nitro species ( ) to the amino species ( ). -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the final product. Confirm structure via
NMR (characteristic tetrazole singlet at ~9.6–10.0 ppm).
Pharmacological Significance & Downstream Applications
Bioisosterism and Target Binding
In medicinal chemistry, the tetrazole ring is the premier non-classical bioisostere for the carboxylic acid moiety. Because the
Quinazolinone Scaffold Synthesis
The anthranilic acid motif of our target compound is the fundamental building block for synthesizing quinazolin-4(3H)-ones . By reacting 2-amino-4-(1H-tetrazol-1-yl)benzoic acid with an acyl chloride followed by an amine (or via an isocyanate intermediate), scientists can trigger a dehydrative cyclization. The resulting tetrazole-substituted quinazolinones are highly privileged scaffolds in oncology and cardiovascular drug discovery.
Fig 2: Workflow for synthesizing quinazolinone derivatives using the target anthranilic acid core.
Mechanistic Pathway in Receptor Antagonism
When integrated into a larger pharmacophore, the tetrazole ring acts as a critical anchor point in G-protein coupled receptors (GPCRs), such as the Angiotensin II Type 1 (
Fig 3: Mechanistic pathway of tetrazole-based receptor antagonists in pharmacological signaling.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44274746" PubChem,[Link]
-
Nasrollahzadeh, M., et al. "Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite." ACS Omega, 2019.[Link]
-
Naeimi, H., et al. "Facile and mild synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by methanesulfonic acid under solvent-free conditions." Iranian Journal of Catalysis, 2013.[Link]
Comprehensive Technical Guide: 2-Amino-4-(1H-tetrazol-1-yl)benzoic Acid
Executive Summary
In modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-amino-4-(1H-tetrazol-1-yl)benzoic acid is a highly specialized anthranilic acid derivative that integrates a tetrazole bioisostere directly onto an aromatic scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its critical role as a building block in the development of leukotriene receptor antagonists.
Physicochemical Profiling & Molecular Identity
Understanding the exact molecular weight and formula of a compound is the first step in analytical validation. The core structure consists of a benzoic acid moiety, an amino group at the ortho position (C2), and a 1H-tetrazole ring attached via its N1 nitrogen at the para position (C4).
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-amino-4-(1H-tetrazol-1-yl)benzoic acid |
| Molecular Formula | C8H7N5O2 |
| Molecular Weight | 205.17 g/mol |
| Monoisotopic Exact Mass | 205.06 Da |
| Hydrogen Bond Donors | 2 (-NH2, -COOH) |
| Hydrogen Bond Acceptors | 6 (Tetrazole Ns, Carboxyl Os) |
| Rotatable Bonds | 2 |
Structural & Mechanistic Significance
The architectural brilliance of C8H7N5O2 lies in its dual-functional nature. Anthranilic acid (2-aminobenzoic acid) is a privileged scaffold known for its ability to form key hydrogen-bonding networks within target protein pockets.
By introducing a 1H-tetrazole ring at the C4 position, the molecule gains significant lipophilicity and unique electronic properties. The tetrazole ring is a prominent bioisostere for the carboxylic acid functional group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles 1[1]. Because tetrazoles are highly resistant to metabolic degradation compared to standard carboxylates, incorporating them into the benzoic acid core protects the molecule from premature enzymatic cleavage while maintaining strong receptor affinity.
Caption: Pharmacophore mapping of the C8H7N5O2 functional groups.
Synthetic Methodology: A Self-Validating Protocol
To synthesize 2-amino-4-(1H-tetrazol-1-yl)benzoic acid with high purity, we employ a two-step sequence starting from commercially available 4-fluoro-2-nitrobenzoic acid. This protocol is designed as a self-validating system , meaning each step produces a distinct, measurable analytical shift to confirm success before proceeding.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Charge a dry, nitrogen-purged reactor with 4-fluoro-2-nitrobenzoic acid (1.0 eq) and 1H-tetrazole (1.1 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.5 eq) and heat the mixture to 90°C for 4 hours.
-
Causality: The strongly electron-withdrawing nitro group at the ortho position, combined with the carboxylic acid at the para position relative to the fluorine, highly activates the C4 position for SNAr. This ensures regioselective attack by the 1H-tetrazole nitrogen rather than forming unwanted isomers.
-
Validation Checkpoint: Take an aliquot for LC-MS. The reaction is complete when the starting material (m/z 184) is fully consumed, yielding the intermediate 2-nitro-4-(1H-tetrazol-1-yl)benzoic acid (m/z 236).
Step 2: Regioselective Catalytic Hydrogenation
-
Procedure: Transfer the isolated intermediate to a Parr hydrogenator and dissolve in methanol. Add 10% Pd/C (0.05 eq). Purge the vessel with N2, then H2. Stir under 30 psi H2 at ambient temperature for 2 hours.
-
Causality: Catalytic hydrogenation using Pd/C is selected over harsh chemical reductants (e.g., Fe/HCl or SnCl2) to prevent the unintended reduction or ring-opening of the sensitive tetrazole moiety. This ensures a clean, quantitative conversion of the nitro group to the amine.
-
Validation Checkpoint: Filter through Celite to remove the catalyst. LC-MS of the filtrate must show a mass shift from m/z 236 to m/z 206 [M+H]+.
Caption: Synthetic pathway for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid.
Analytical Validation Protocol
Confirming the molecular weight (205.17 g/mol ) and formula (C8H7N5O2) requires orthogonal analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization in positive mode (ESI+), the target molecule will readily protonate at the amino group. The expected monoisotopic exact mass is 205.06 Da. The self-validating target peak is the [M+H]+ ion at m/z 206.067 .
-
Nuclear Magnetic Resonance (NMR):
-
1H-NMR (DMSO-d6): The spectrum must show a distinct highly deshielded singlet for the tetrazole proton (if not fully substituted, though here it is a 1-yl substitution, so the C5 proton of the tetrazole ring will appear around 9.5-10.0 ppm). The aromatic ring will display a classic AMX spin system (three protons). The broad singlet for the -NH2 group integrates to 2 protons.
-
13C-NMR: Exactly 8 distinct carbon signals must be present, confirming the C8 backbone.
-
Caption: Analytical validation workflow confirming molecular weight and formula.
Applications in Drug Discovery
Compounds bearing the 2-amino-4-(tetrazolyl)benzoic acid scaffold serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly leukotriene receptor antagonists.
For instance, the synthesis of Pranlukast—a potent antagonist of LTD4 and LTC4 used to treat asthma—relies heavily on functionalized benzopyrans and tetrazole-containing pharmacophores 2[2]. The precise introduction of the tetrazole group into the molecular backbone is a highly regulated process, as these intermediates are critical to the formation and synthesis of the final therapeutic agent 3[3]. By utilizing 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, medicinal chemists can bypass several complex downstream functionalization steps, directly grafting the pre-formed tetrazole bioisostere into complex multi-ring systems.
References
-
BenchChem Technical Support Team. "1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid | 1206122-86-2 | Benchchem". BenchChem. 1
-
Zhang, Y., et al. "Synthesis of pranlukast". TSI Journals. 2
-
Arborpharmchem. "Pranlukast Intermediates In Drug Development". Arborpharmchem. 3
Sources
Solubility Properties of Amino-Tetrazolyl Benzoic Acid Derivatives: A Comprehensive Technical Guide
The strategic replacement of functional groups to optimize pharmacokinetic and pharmacodynamic profiles is a cornerstone of rational drug design. Among these strategies, the integration of a 5-substituted 1H-tetrazole ring as a non-classical bioisostere for the carboxylic acid moiety has proven highly effective. However, when a tetrazole ring is engineered into a scaffold that also contains an amino group and a benzoic acid derivative—forming an amino-tetrazolyl benzoic acid—the resulting molecule exhibits a highly complex, often problematic physicochemical profile.
As a Senior Application Scientist, I have observed that while these derivatives offer exceptional target affinity and metabolic stability, their aqueous solubility frequently becomes the primary bottleneck in formulation and systemic bioavailability. This whitepaper deconstructs the structural determinants governing the solubility of amino-tetrazolyl benzoic acid derivatives, explains the thermodynamic causality behind their behavior, and provides a self-validating experimental framework for accurate physicochemical profiling.
Structural Determinants and Thermodynamic Causality
To accurately predict and manipulate the solubility of amino-tetrazolyl benzoic acid derivatives, one must analyze the competing thermodynamic forces at play: crystal lattice energy (the energy required to break the solid state) and solvation energy (the energy released upon interaction with the solvent).
The Tetrazole Bioisostere and Desolvation Penalty
Tetrazoles are widely utilized because they maintain an acidity comparable to carboxylic acids (pKa ~4.5–4.9 vs. 4.2–4.5) while offering greater overall lipophilicity[1]. However, the four nitrogen atoms in the tetrazole ring act as powerful hydrogen-bond acceptors. This creates a severe desolvation energy penalty ; water molecules bind so tightly to the tetrazole ring in an aqueous environment that breaking these interactions to allow for membrane permeation or further dissolution is thermodynamically costly1[1].
Zwitterionic Lattice Stabilization
The presence of a basic amino group alongside the acidic tetrazole and benzoic acid moieties allows for profound intermolecular hydrogen bonding and ionic interactions in the solid state. The amino group acts as a hydrogen-bond donor, establishing a highly stable network with the tetrazole and carboxylate acceptors. This drastically increases the crystal lattice energy. For dissolution to occur, the solvation energy must overcome this massive lattice enthalpy. Consequently, these derivatives often exhibit poor aqueous solubility despite having a relatively high topological polar surface area (TPSA) 2[2].
pH-Dependent Ionization
Because the molecule possesses multiple ionizable centers, its solubility is highly pH-dependent. It typically exhibits a "U-shaped" solubility profile where the minimum solubility occurs at the isoelectric point (pI)—the pH at which the molecule carries no net electrical charge and lattice packing is most efficient.
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid Moiety | 5-Substituted 1H-Tetrazole | Impact on Amino-Tetrazolyl Benzoic Acid |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Creates dual acidic centers; highly ionized at physiological pH (7.4). |
| Lipophilicity (LogP) | Lower | Higher | Increases baseline lipophilicity, but offset by the high desolvation penalty. |
| Hydrogen Bonding | 1 Donor, 2 Acceptors | 1 Donor, 3 Acceptors | Drives stronger crystal lattice interactions with the basic amino group. |
| Metabolic Stability | Susceptible to glucuronidation | Resistant to degradation | Extends half-life, but requires advanced formulation for initial oral absorption. |
Rational Design and Solubility Optimization Workflow
To systematically address these thermodynamic barriers, drug development professionals must adopt a structured workflow that bridges predictive in silico modeling with rigorous empirical validation.
Caption: Logical workflow for the solubility profiling and optimization of tetrazole derivatives.
Experimental Methodologies: The Self-Validating Shake-Flask Protocol
Kinetic solubility assays (e.g., DMSO-dilution methods) are prone to generating false positives due to transient supersaturation or the formation of amorphous nano-precipitates3[3]. To obtain true thermodynamic solubility, the shake-flask method remains the gold standard 4[4].
The protocol described below is designed as a self-validating system . By analyzing both the dissolved solute (via HPLC) and the undissolved solid residue (via X-Ray Powder Diffraction, XRPD), the researcher ensures that the measured solubility strictly corresponds to the intended polymorph, ruling out phase transformations, hydrate formation, or salt disproportionation during the equilibration process.
Step-by-Step Methodology
-
Solid Addition (Excess API): Add an excess amount of the crystalline amino-tetrazolyl benzoic acid derivative (typically 2-5 mg) to a glass vial containing 1 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, and 6.8). Causality: An excess of solid is mandatory to ensure the solution reaches absolute thermodynamic saturation rather than just complete dissolution.
-
Buffer Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C or 37.0 ± 0.1 °C). Causality: Equilibration time is empirically set to 24-48 hours because complex zwitterionic lattices dissolve slowly; premature sampling leads to a severe underestimation of thermodynamic solubility[4].
-
Phase Separation: Centrifuge the samples at the exact equilibration temperature to separate the solid pellet from the saturated supernatant. Causality: Centrifugation must be performed at the test temperature to prevent temperature-induced precipitation or supersaturation, which would invalidate the thermodynamic measurement[3].
-
HPLC-UV Quantification (Supernatant): Dilute the clear supernatant appropriately and analyze it using a validated HPLC-UV method against a standard calibration curve.
-
Solid-State Validation (Pellet): Recover the remaining solid pellet, dry it gently, and analyze it using XRPD. Causality: If the XRPD pattern of the pellet differs from the starting material, a phase transformation (e.g., free acid to sodium salt, or anhydrate to hydrate) has occurred, and the measured solubility reflects the new polymorph, not the original API.
Caption: Step-by-step self-validating shake-flask methodology for determining thermodynamic solubility.
Advanced Strategies for Solubility Enhancement
When the intrinsic thermodynamic solubility of an amino-tetrazolyl benzoic acid derivative falls below the therapeutic threshold, formulation scientists must employ strategies that specifically bypass its thermodynamic barriers:
-
Salt Formation: Converting the acidic tetrazole or benzoic acid into a sodium or potassium salt, or protonating the basic amino group with a counterion like mesylate, disrupts the highly stable zwitterionic crystal lattice. This lowers the melting point and significantly enhances the dissolution rate 5[5].
-
Co-Crystallization: Introducing a highly water-soluble co-former (e.g., urea or nicotinamide) can alter the hydrogen-bonding network. By satisfying the tetrazole's hydrogen-bond acceptor capacity with the co-former rather than the API's own amino group, the lattice energy is reduced.
-
Nanovectorization & Amorphous Solid Dispersions (ASDs): Embedding the derivative within a hydrophilic polymer matrix (e.g., HPMCAS) forces the drug into an amorphous state. This completely bypasses the crystal lattice energy barrier, providing a kinetic "spring" of supersaturated drug in the gastrointestinal tract.
Conclusion
Amino-tetrazolyl benzoic acid derivatives represent a highly potent class of compounds in medicinal chemistry, but their complex zwitterionic nature and the high desolvation energy of the tetrazole ring inherently limit their aqueous solubility. By understanding the thermodynamic causality behind these limitations and employing self-validating empirical methods like the standardized shake-flask protocol, drug development professionals can accurately profile these compounds and rationally design targeted formulation strategies to unlock their full therapeutic potential.
References
- Source: drughunter.
- Source: acs.
- Source: sigmaaldrich.
- Source: ub.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.
- Source: uspto.
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Comprehensive Safety Data and Handling Whitepaper: 2-amino-4-(1H-tetrazol-1-yl)benzoic acid in Drug Development
Executive Summary
In modern drug discovery, the incorporation of tetrazole rings as bioisosteres for carboxylic acids is a proven strategy to enhance metabolic stability, alter lipophilicity, and improve oral bioavailability. 2-amino-4-(1H-tetrazol-1-yl)benzoic acid represents a highly versatile, bifunctional intermediate. It combines the coordination and structural properties of an N-linked tetrazole with the functionalizable scaffold of an anthranilic acid derivative.
However, the handling of this compound requires rigorous safety protocols. The convergence of a high-nitrogen, energy-dense tetrazole moiety with a reactive, sensitizing primary aromatic amine necessitates a deep mechanistic understanding of its physicochemical hazards. This whitepaper provides an authoritative, self-validating guide to the safety, hazard causality, and handling protocols for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid.
Mechanistic Hazard Causality
To safely handle 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, researchers must understand the causality behind its hazard profile. The risks are not arbitrary; they are direct consequences of the molecule's thermodynamic and electrophilic properties.
Thermodynamic Instability and Explosion Risk (Tetrazole Moiety)
Tetrazoles contain four nitrogen atoms in a five-membered ring, resulting in a high mass percentage of nitrogen. The primary hazard is the catastrophic, exothermic decomposition of the ring to release nitrogen gas (
-
The Causality: The thermodynamic driving force for this decomposition is the massive bond dissociation energy of the
triple bond (941 kJ/mol) compared to the relatively weak N-N and N=N bonds within the tetrazole ring. -
Activation Energy: While the compound is stable at ambient temperatures, external energy inputs—such as shock, friction from metal spatulas, or rapid thermal spikes—can overcome the activation energy barrier. This triggers a runaway deflagration or explosion[2]. Furthermore, empty containers may accumulate residual dust that can explode in the presence of an ignition source[3].
Protein Haptenation and Sensitization (Aminobenzoic Acid Moiety)
The primary aromatic amine (aniline derivative) on the benzoic acid ring presents significant toxicological hazards, specifically skin sensitization and serious eye irritation[4].
-
The Causality: Aromatic amines are potent nucleophiles. Upon contact with the epidermis, they can either react directly with electrophilic residues on skin proteins or undergo metabolic activation (e.g., N-hydroxylation) to form reactive intermediates. These chemical-protein adducts (haptens) are phagocytosed by Langerhans cells and presented to T-cells, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[4][5].
Quantitative Hazard Profiling
The following tables synthesize the physicochemical properties and Globally Harmonized System (GHS) classifications derived from the constituent moieties of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid.
Table 1: Physicochemical and Structural Properties
| Parameter | Value / Description | Causality / Impact on Handling |
| Molecular Formula | High nitrogen content (N5) dictates explosion risk protocols. | |
| Molecular Weight | 205.18 g/mol | - |
| Appearance | Off-white to pale yellow crystalline powder | Fine dust can form explosive mixtures with air. |
| Solubility | Soluble in DMSO, DMF; sparingly in | Requires polar aprotic solvents for safe liquid-phase reactions. |
Table 2: GHS Hazard and Precautionary Classifications
| GHS Code | Statement | Source Moiety | Mitigation Strategy |
| H201 | Explosive; mass explosion hazard | Tetrazole | Avoid grinding, shock, or friction[1]. |
| H302 | Harmful if swallowed | Aminobenzoic Acid | Use localized exhaust ventilation[4]. |
| H315 / H319 | Causes skin / serious eye irritation | Aminobenzoic Acid | Wear chemical impermeable gloves and goggles[5][6]. |
| H317 | May cause an allergic skin reaction | Aminobenzoic Acid | Prevent all dermal contact to avoid haptenation[4]. |
| P240 | Ground and bond container and receiving equipment | Tetrazole | Eliminates electrostatic discharge (ESD) ignition[1]. |
Self-Validating Experimental Protocols
Standard operating procedures often fail because they lack internal checks. The following step-by-step methodology for the transfer and reaction setup of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid is designed as a self-validating system .
Methodology: Frictionless Transfer and Reaction Setup
Step 1: Electrostatic and Environmental Preparation
-
Action: Ground all receiving glassware and use an anti-static mat. Don a NIOSH-approved particulate respirator (EN 143 compliant) and anti-static gloves.
-
Validation Check: Use an electrostatic discharge (ESD) multimeter to confirm the workstation reads <
ohms to ground before opening the chemical container.
Step 2: Inert Atmosphere Establishment
-
Action: Purge the reaction vessel with Argon or Nitrogen to displace oxygen and ambient moisture, which can exacerbate the sensitivity of energetic materials.
-
Validation Check: Observe the mineral oil bubbler on the Schlenk line; a steady rate of 1-2 bubbles per second confirms positive inert gas pressure.
Step 3: Frictionless Material Transfer
-
Action: Transfer the crystalline powder using only non-sparking tools (e.g., Teflon, ceramic, or wooden spatulas)[6]. Never use stainless steel, as microscopic friction against glass can generate localized hot spots exceeding the tetrazole decomposition threshold.
-
Validation Check: Visually inspect the spatula material prior to contact. If the tool is conductive or metallic, halt the procedure.
Step 4: Thermal Control During Dissolution
-
Action: Suspend the compound in an appropriate solvent (e.g., DMF) at 0°C using an ice bath before adding any coupling reagents or bases.
-
Validation Check: Monitor the internal reaction temperature via a PTFE-coated thermocouple. If the internal temperature rises by more than 2°C per minute during reagent addition, the system validates a "thermal runaway risk"—immediately halt addition and increase cooling.
Step 5: Safe Quenching and Waste Segregation
-
Action: Quench the reaction by slow, dropwise addition of the mixture into a tenfold volume of rapidly stirring ice water.
-
Validation Check: Verify the pH of the aqueous waste is neutral (pH 6-8) using indicator paper before transferring to a dedicated "Nitrogen-Rich/Energetic Aqueous Waste" carboy. Do not mix with oxidizing acids (e.g., nitric acid), as this can generate highly explosive intermediate salts[6].
Workflow Visualization
The following diagram outlines the logical decision-making process for handling this compound, emphasizing the critical divergence in emergency spill response.
Workflow for the safe handling and risk mitigation of tetrazole-benzoic acid derivatives.
(Note on Spill Response: Dry sweeping a spill generates airborne dust and static electricity. Always use a "Wet Clean-up" method by covering the spill with liquid-absorbent material wetted with an inert solvent to suppress aerosolization and friction[3].)
References
-
Fisher Scientific. "4-Aminobenzoic acid - SAFETY DATA SHEET." Link
-
Carl Roth. "Safety Data Sheet: 3-Aminobenzoic acid." 7
-
TCI Chemicals. "SAFETY DATA SHEET: 4-Aminobenzoic Acid." 4
-
Sigma-Aldrich. "4-Aminobenzoic acid - Safety Data Sheet." 5
-
Sigma-Aldrich. "SAFETY DATA SHEET: 5-ethylthio-1H-tetrazole." Link
-
ECHEMI. "1H-Tetrazole SDS, 288-94-8 Safety Data Sheets." 1
-
emp BIOTECH. "SDS EU (Reach Annex II) - 5-Ethylthio-1H-Tetrazole." 2
-
SCBT. "1-Phenyl-1H-tetrazole-5-thiol - Material Safety Data Sheet." 3
-
ChemicalBook. "1H-TETRAZOLE - Safety Data Sheet." 6
Sources
Literature review on 4-substituted-2-aminobenzoic acids
An In-depth Technical Guide to 4-Substituted-2-Aminobenzoic Acids: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The 2-aminobenzoic acid (anthranilic acid) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological activities. This technical guide provides an in-depth exploration of 4-substituted-2-aminobenzoic acids, a class of compounds that serve as critical building blocks for a diverse array of bioactive molecules. We will delve into their synthetic methodologies, their versatile role as precursors to important heterocyclic systems, and their broad spectrum of biological applications, including anti-inflammatory, antimicrobial, and anticancer activities. Through detailed protocols, structure-activity relationship (SAR) analysis, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical scaffold.
Introduction
Anthranilic acid and its derivatives are integral to both biological systems and synthetic chemistry. In nature, anthranilic acid is a key intermediate in the biosynthesis of the amino acid tryptophan.[1][2] In the laboratory, its bifunctional nature—possessing both a nucleophilic amino group and a carboxylic acid—makes it an exceptionally versatile starting material for the synthesis of complex molecules, particularly heterocycles.[2]
The substitution pattern on the anthranilic acid ring profoundly influences its chemical reactivity and biological profile. Substitution at the 4-position, which is para to the amino group and meta to the carboxylic acid, can modulate the electronic properties and steric profile of the entire molecule. This, in turn, dictates its interaction with biological targets and its suitability for subsequent chemical transformations. Derivatives of anthranilic acid have been developed as anti-inflammatory agents (fenamates), kinase inhibitors, antimicrobial compounds, and anticancer therapeutics, underscoring the scaffold's vast potential in drug discovery.[2][3][4][5]
This guide will focus specifically on the synthesis, chemical utility, and biological significance of 4-substituted-2-aminobenzoic acids, providing a comprehensive resource for their application in modern research and development.
Synthetic Methodologies
The preparation of 4-substituted-2-aminobenzoic acids typically follows a multi-step pathway starting from readily available substituted aromatic compounds. The most common and reliable strategy involves the synthesis of a corresponding 2-nitrobenzoic acid intermediate, followed by the reduction of the nitro group to the desired amine.
General Synthetic Pathway
A prevalent route begins with a 4-substituted toluene. This starting material undergoes oxidation of the methyl group to a carboxylic acid, followed by nitration at the 2-position. The final and most critical step is the selective reduction of the nitro group to yield the target 2-aminobenzoic acid derivative. The choice of starting material and the sequence of reactions are dictated by the directing effects of the substituents and their stability to the reaction conditions. For instance, starting with ortho-nitrotoluene, sulfonation can be used to introduce a group at the 4-position, which is then followed by reduction.[6]
Caption: General synthetic workflow for 4-substituted-2-aminobenzoic acids.
Key Transformation: Reduction of 2-Nitrobenzoic Acids
The reduction of the nitro group is the cornerstone of this synthetic approach. The choice of reducing agent is critical to ensure high yield and to avoid side reactions, such as the reduction of the carboxylic acid.
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are used under a hydrogen atmosphere.[6] This method is favored for its high yields and environmentally benign byproducts (water).
-
Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective, though they often require more rigorous purification to remove metal salt byproducts.
Detailed Protocol: Synthesis of 4-Methoxy-2-aminobenzoic Acid
This protocol details the reduction of a nitro-precursor using catalytic hydrogenation, a widely applicable and high-yielding method.[7]
Reaction: 4-Methoxy-2-nitrobenzoic acid → 4-Methoxy-2-aminobenzoic acid
Materials:
-
4-Methoxy-2-nitrobenzoic acid (19.3 g, 97.9 mmol)
-
1 N Ammonium Hydroxide (NH₄OH) solution (200 mL)
-
5% Palladium on Barium Carbonate (Pd/BaCO₃) catalyst
-
Hydrogen (H₂) gas
-
Acetic acid
Procedure:
-
A solution of 4-methoxy-2-nitrobenzoic acid (97.9 mmol) in 200 mL of 1 N NH₄OH is prepared in a suitable hydrogenation vessel.
-
The 5% Pd/BaCO₃ catalyst is carefully added to the solution.
-
The vessel is sealed and purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (e.g., Parr shaker) overnight.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is carefully filtered to remove the palladium catalyst.
-
The filtrate is then acidified with acetic acid. This protonates the carboxylate and neutralizes the aminobenzoate, causing the product to precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield the final product, 4-methoxy-2-aminobenzoic acid.
-
Reported Yield: 96%[7]
-
Chemical Reactivity: A Gateway to Heterocyclic Scaffolds
The true synthetic value of 4-substituted-2-aminobenzoic acids lies in their role as precursors to a vast array of heterocyclic compounds. The ortho-disposition of the amino and carboxylic acid groups provides an ideal template for intramolecular cyclization reactions, leading to the formation of fused ring systems like quinazolinones and benzoxazinones, which are themselves important pharmacophores.[8]
The Role of the 4-Substituent in Cyclization Reactions
The electronic nature of the substituent at the 4-position significantly influences the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid (or its activated form). This balance is crucial in cyclization reactions. For example, in the synthesis of 4H-benzo[d][3][9]oxazin-4-ones from anthranilic acids and orthoesters, electron-donating groups on the aromatic ring favor the formation of the final benzoxazinone product, while electron-withdrawing groups tend to favor the isolation of a dihydro-intermediate.
Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a class of heterocycles with prominent biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. A highly efficient method for their synthesis is the condensation of an anthranilic acid with an amide, often facilitated by a Lewis acid catalyst and microwave irradiation. This "green chemistry" approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often higher yields.[10]
Caption: Synthesis of quinazolinones from 4-substituted anthranilic acids.
Detailed Protocol: Microwave-Assisted Synthesis of a 2,6-Disubstituted-Quinazolin-4(3H)-one
This protocol is adapted from a general, solvent-free method for synthesizing quinazolinones, demonstrating a modern and efficient approach.
Reaction: 4-Substituted-2-aminobenzoic acid + Acylamide → 2,6-Disubstituted-quinazolin-4(3H)-one
Materials:
-
4-Substituted-2-aminobenzoic acid (e.g., 4-chloroanthranilic acid) (10 mmol)
-
Acylamide (e.g., Benzamide) (10 mmol)
-
Antimony(III) chloride (SbCl₃) (catalytic amount, e.g., 1 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the 4-substituted-2-aminobenzoic acid (10 mmol), the acylamide (10 mmol), and a catalytic amount of SbCl₃.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for several minutes (e.g., 2-3 minute intervals), monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The residue is purified by column chromatography or directly recrystallized from a suitable solvent like ethanol to yield the pure 2,6-disubstituted-quinazolin-4(3H)-one.
-
Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically shortens reaction times from hours to minutes compared to conventional oil bath heating. The use of a Lewis acid catalyst like SbCl₃ facilitates the condensation and subsequent cyclization.
-
Biological and Pharmacological Applications
The 4-substituted-2-aminobenzoic acid scaffold is a prolific source of compounds with diverse biological activities. The ability to modify the 4-substituent allows for extensive exploration of structure-activity relationships to optimize potency and selectivity for various targets.
Anti-inflammatory and Analgesic Activity
Derivatives of anthranilic acid are well-known for their anti-inflammatory properties. The fenamates (N-arylanthranilic acids), such as mefenamic acid, are a classic example.[11] Research has shown that even structurally simpler derivatives can exhibit significant anti-inflammatory and analgesic effects, often with a reduced risk of the ulcerogenic side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs).[3][9] Studies suggest that the presence of a phenyl ring in the N-substituent is crucial for activity.[3][12]
Antimicrobial and Antifungal Activity
The anthranilic acid core has been incorporated into numerous compounds with potent antimicrobial activity. Sulfonamide derivatives, in particular, have shown selective antifungal activity against pathogens like Candida albicans.[13] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), an essential nutrient for folate synthesis in many bacteria, allows them to act as antimetabolites.
Cytotoxic and Anticancer Activity
Many anthranilic acid derivatives have been investigated for their potential as anticancer agents.[2][4] They can induce apoptosis, inhibit key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, and act as inhibitors of enzymes crucial for cancer cell proliferation.[2] The cytotoxic effects can be tuned by the nature of the substituent at the 4-position.
Kinase Inhibition
The anthranilic acid motif is considered a privileged scaffold for the design of protein kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Anthranilic acid-based compounds have been developed as potent inhibitors of various kinases, including MEK1/2 and Epidermal Growth Factor Receptor (EGFR).[5][14] The carboxylic acid and amino groups often form key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Structure-Activity Relationships (SAR)
Understanding how changes in chemical structure affect biological activity is the cornerstone of rational drug design. For 4-substituted-2-aminobenzoic acids, the nature of the 4-substituent is a key determinant of potency and selectivity.
Caption: Conceptual overview of Structure-Activity Relationships (SAR).
SAR in Cytotoxic Activity
A study on 4-substituted benzenesulfonamides of anthranilic acid revealed a clear SAR for cytotoxicity against the MOLT-3 human leukemia cell line.[13] The results demonstrate that an electron-withdrawing group at the 4-position of the benzenesulfonyl moiety significantly enhances cytotoxic activity.
| Compound | 4-Substituent (X) | Cytotoxicity IC₅₀ (µg/mL) vs. MOLT-3[2][13] |
| 5 | -NO₂ | 15.71 |
| 7 | -CH₃ | 32.88 |
| 8 | -Cl | 33.96 |
| 6 | -OCH₃ | > 50 (Inactive) |
Analysis: The nitro derivative (5 ) was more than twice as potent as the methyl and chloro derivatives. The methoxy derivative (6 ), a strong electron-donating group, was inactive. This suggests that reducing the electron density on the sulfonamide portion of the molecule is beneficial for this specific cytotoxic activity.[13]
SAR in Antitubercular Activity
In the development of inhibitors against Mycobacterium tuberculosis, modifications to the anthranilic acid ring have provided key insights. A series of N-(3,4-dichlorobenzoyl)-2-aminobenzoic acid derivatives were synthesized and tested, revealing the importance of bulky substituents at the 4- or 5-position for activity.[15]
| Compound | Substitution | MabA (FabG1) IC₅₀ (µM)[15] |
| 2 | 5-Iodo | 36 |
| 14 | 4-Bromo | 40 |
| 17 | 4-Ethynyl | 77 |
| 18 | 4-Pyrazol-1-yl | 23 |
Analysis: Placing a halogen at either the 4- or 5-position results in similar, potent activity (compounds 14 and 2 ). Replacing the halogen with a small, linear ethynyl group slightly decreases potency (17 ). However, introducing a larger, hydrophobic pyrazole ring at the 4-position (18 ) significantly improves the activity, suggesting that this group forms favorable hydrophobic interactions within the enzyme's binding pocket.[15]
Conclusion and Future Outlook
4-Substituted-2-aminobenzoic acids represent a class of chemical building blocks with immense value and proven utility. Their straightforward synthesis and versatile reactivity make them indispensable starting materials for constructing complex heterocyclic scaffolds. The rich pharmacology associated with this core structure—spanning anti-inflammatory, antimicrobial, and anticancer applications—continues to inspire new drug discovery programs.
The structure-activity relationship data clearly indicate that the 4-position is a critical handle for modulating biological activity. Future research will likely focus on the synthesis of novel derivatives with more complex and diverse 4-substituents, including novel heterocyclic and sp³-rich fragments, to explore new chemical space. The application of modern synthetic methods, such as C-H activation and late-stage functionalization, could provide more direct and efficient routes to these valuable compounds. As our understanding of complex biological pathways deepens, the 4-substituted-2-aminobenzoic acid scaffold is poised to remain a highly relevant and fruitful platform for the development of next-generation therapeutics.
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Azizi, N., & Ghafuri, H. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 77(1), 1-6. [Link]
[9] Obafemi, C. A., et al. (2009). Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic. African Journal of Pharmacy and Pharmacology, 3(9), 423-428. [Link]
[16] Perlman, D., & Weissbach, H. (1964). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Biochemical and biophysical research communications, 14(5), 399-404. [Link]
[17] Li, T. L., & Müller, M. (2011). A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. Journal of the American Chemical Society, 133(25), 9751-9753. [Link]
[18] Mishra, A. D., et al. (2011). A New Route for the Synthesis of Quinazolinones. E-Journal of Chemistry, 8(1), 133-137. [Link]
[8] Al-Obaid, A. M., et al. (2009). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Saudi Chemical Society, 13(1), 49-59. [Link]
[11] Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
[6] Unknown. (n.d.). Synthesis of 4-Hydroxysulfonylanthranilic Acid. Scribd. [Link]
[12] Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 652. [Link]
[19] Joshi, J. D., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian journal of pharmaceutical sciences, 69(5), 652. [Link]
[20] Tamura, K., & Yamagata, K. (1953). Synthesis of 4-Hydroxyanthranilic Acid. Journal of the Chemical Society of Japan, Pure Chemistry Section, 74(2), 111-112. [Link]
[21] Kulikova, L. N., et al. (2015). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Russian Journal of General Chemistry, 85(1), 164-169. [Link]
[15] Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 16(3), 350. [Link]
[22] Feldkamp, M. D., et al. (2014). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of medicinal chemistry, 57(15), 6336-6351. [Link]
[13] Prachayasittikul, V., et al. (2013). Investigation on biological activities of anthranilic acid sulfonamide analogs. European Journal of Medicinal Chemistry, 69, 1-7. [Link]
[23] Banerjee, M., et al. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). South African Journal of Chemistry, 62, 134-142. [Link]
[24] Ohlsson, S., & Sterner, O. (1993). 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase. Google Patents, EP0530166A2.
[25] Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Royal Society of Chemistry. [Link]
[14] ResearchGate. (n.d.). In vitro determined IC 50 s on different EGFR species. IC 50 /µM. ResearchGate. [Link]
[1] Andersson, P. G. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
[2] Kumar B, C. (2024). A Comprehensive Review on Anthranilic Acid Derivatives: Synthesis, Chemical Reactions and their Pharmacological Importance. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]
[26] Unknown. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap. [Link]
[27] ResearchGate. (n.d.). Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively... ResearchGate. [Link]
[4] Kumar, C. B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]
[28] PubChem. (n.d.). 4-Hydroxyanthranilic acid. National Center for Biotechnology Information. [Link]
[29] ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]
[5] ResearchGate. (n.d.). Examples of anthranilic acid-based kinase inhibitors. ResearchGate. [Link]
[30] SIELC Technologies. (2018). 4-Methylanthranilic acid. SIELC. [Link]
[31] PubChem. (n.d.). 4-Methylanthranilic acid. National Center for Biotechnology Information. [Link]
[7] PrepChem. (n.d.). Synthesis of iii. 4-Methoxy anthranilic acid (XXII). PrepChem.com. [Link]
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Methodological & Application
Synthesis of 1-Substituted Tetrazoles from Anilines: An Application Guide
Abstract
This guide provides a detailed protocol for the synthesis of 1-substituted-1H-tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science. The primary focus is on a robust and widely applicable one-pot reaction involving anilines, triethyl orthoformate, and sodium azide. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, discuss the scope and limitations, and provide essential safety protocols for handling azides. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to synthesizing these valuable compounds.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] This nitrogen-rich structure confers unique physicochemical properties, making them highly valuable in pharmaceutical and materials science.[2] In drug design, the tetrazole ring is often employed as a metabolically stable bioisostere for the carboxylic acid group, enhancing pharmacokinetic profiles of drug candidates.[2][3] Its applications span a wide range of therapeutic areas, including antihypertensive, antiviral, anticancer, and antibiotic agents.[4][5]
The synthesis of 1-substituted tetrazoles, particularly 1-aryl derivatives, is of significant interest. The direct heterocyclization of primary amines (anilines) with an orthoester and an azide source represents one of the most efficient and common strategies to access this scaffold.[6] This guide will focus on this reliable one-pot method.
Principle and Mechanism
The synthesis of 1-substituted tetrazoles from anilines, triethyl orthoformate, and sodium azide is a one-pot, multi-component reaction.[4] The overall transformation can be understood as the formation of an intermediate imidate from the aniline and orthoformate, which then undergoes a [3+2] cycloaddition with the azide ion.
The reaction proceeds through the following key steps:
-
Imidate Formation: The aniline first reacts with triethyl orthoformate, typically under acidic catalysis (e.g., acetic acid), to form an ethyl N-arylformimidate intermediate.
-
Cycloaddition: The azide anion (from sodium azide) then attacks the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and elimination of ethanol and another equivalent of ethoxide to form the stable aromatic tetrazole ring.
The use of an acid catalyst, such as glacial acetic acid, is crucial as it protonates the orthoformate, making it more susceptible to nucleophilic attack by the aniline. It also facilitates the in-situ generation of hydrazoic acid (HN₃), a potent reactant in the cycloaddition, though this also presents a significant safety hazard that must be carefully managed.[7]
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole
This section provides a representative, step-by-step protocol for the synthesis of 1-phenyl-1H-tetrazole from aniline.
Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Triethyl orthoformate (HC(OC₂H₅)₃)
-
Sodium azide (NaN₃) (ACUTELY TOXIC, EXPLOSION HAZARD)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, nitrile gloves (double-gloving recommended).[8]
-
Blast shield[8]
-
Non-metal spatulas (e.g., ceramic or plastic)[8]
WARNING: CRITICAL SAFETY PRECAUTIONS
Working with sodium azide (NaN₃) requires strict adherence to safety protocols.
-
Toxicity: Sodium azide is highly toxic if inhaled, ingested, or absorbed through the skin.[9] Always handle solid NaN₃ and its solutions inside a certified chemical fume hood.[8][9]
-
Explosion Hazard: NaN₃ can decompose violently if heated above 275 °C or subjected to shock.[10] It reacts with heavy metals (e.g., lead, copper, found in some plumbing or spatulas) to form highly explosive heavy metal azides.[7] Never use metal spatulas to handle sodium azide.
-
Hydrazoic Acid Formation: Contact of NaN₃ with acids generates highly toxic, volatile, and explosive hydrazoic acid (HN₃).[7] All reactions involving azides and acids must be performed in a well-ventilated fume hood with a blast shield in place.
-
Storage: Store sodium azide in a cool, dry, dark location, away from acids and metals, in a tightly sealed, clearly labeled non-metal container.[8]
-
Waste Disposal: Quench any residual azide before disposal. Do not pour azide solutions down the drain, as explosive metal azides can form in the plumbing. Dispose of all azide-containing waste according to institutional and federal guidelines.[10]
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Inside a chemical fume hood, add triethyl orthoformate (1.2 mmol, 1.2 eq.) and sodium azide (1.5 mmol, 1.5 eq.).[11]
-
Solvent/Catalyst Addition: Add glacial acetic acid (5 mL).
-
Reaction: Heat the stirred suspension to reflux (approximately 118-120 °C) for 4 hours.[11] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mixture of n-Hexane and Ethyl Acetate (e.g., 4:1) as the eluent.[4]
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water (approx. 50 mL). A precipitate should form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, to neutralize excess acetic acid), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 1-phenyl-1H-tetrazole.
Workflow and Mechanism Visualization
The overall experimental workflow and the proposed reaction mechanism are illustrated below using Graphviz.
Experimental Workflow
Caption: General workflow for the synthesis of 1-aryl-1H-tetrazoles.
Proposed Reaction Mechanism
Caption: Simplified mechanism for 1-substituted tetrazole formation.
Substrate Scope and Data
This synthetic method is robust and applicable to a wide range of anilines bearing both electron-donating and electron-withdrawing substituents.[5] The reaction conditions may require slight optimization depending on the specific substrate.
| Entry | Aniline Derivative | Conditions | Yield (%) | Reference |
| 1 | Aniline | Acetic Acid, Reflux, 4h | 85-95 | [11] |
| 2 | 4-Methylaniline | Acetic Acid, Reflux, 3h | 91 | [6] |
| 3 | 4-Methoxyaniline | Acetic Acid, Reflux, 3h | 90 | [6] |
| 4 | 4-Chloroaniline | Acetic Acid, Reflux, 5h | 88 | [5] |
| 5 | 4-Nitroaniline | Acetic Acid, Reflux, 6h | 82 | [5] |
Yields are representative and may vary based on reaction scale and purification method.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If starting material remains, extend the reflux time.
-
Moisture: The reaction is sensitive to water. Use dry reagents and glassware.
-
Substrate Reactivity: Electron-poor anilines may react slower and require longer reaction times or higher temperatures.
-
-
Side Reactions: The formation of 5-substituted tetrazoles is a potential side reaction, although generally not favored under these conditions for 1-substitution.
-
Catalyst Choice: While acetic acid is a common solvent and catalyst, other Lewis acids or heterogeneous catalysts have been reported to improve yields and reaction times, sometimes under milder conditions like microwave irradiation or ultrasonic agitation.[4][5][12] For instance, zinc sulfide nanoparticles have been used as a recyclable catalyst under microwave conditions.[12]
Conclusion
The one-pot reaction of anilines with triethyl orthoformate and sodium azide is a highly effective and versatile method for synthesizing 1-substituted-1H-tetrazoles. It offers operational simplicity and provides good to excellent yields for a variety of substrates.[6] The primary challenge lies in the safe handling of sodium azide, which demands rigorous adherence to safety protocols. By understanding the reaction mechanism and critical experimental parameters outlined in this guide, researchers can confidently and safely produce these important heterocyclic compounds for applications in drug discovery and beyond.
References
-
University of North Carolina at Chapel Hill. (2021, April 13). Standard Operating Procedure for Sodium Azide. [Link]
-
Occupational Safety and Health Administration (OSHA). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]
-
Mashhoori, R., & Sandaroos, R. (2021). New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. Scientific Reports, 11(1), 2137. [Link]
-
The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]
-
Bologa, C. G., et al. (2013). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 56(17), 6739–6750. [Link]
-
University of Wisconsin-Madison, Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). [Link]
-
Iram, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]
-
Rojas-León, A., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Molecules, 24(22), 4110. [Link]
-
Dommaraju, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 15(5), 1315-1321. [Link]
-
Dommaraju, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. [Link]
-
Sharma, P., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7195-7211. [Link]
-
Kar, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(22), 14035-14133. [Link]
-
Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(4), 807-811. [Link]
-
Naeimi, H., & Kiani, F. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Journal of Sulfur Chemistry, 39(6), 647-657. [Link]
-
Roman, G. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 666-696. [Link]
-
Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CHEMICAL PROBLEMS OF THE DEVELOPMENT OF NEW MATERIALS AND TECHNOLOGIES. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2002). Novel Synthesis of 5-Substituted-Tetrazoles. Angewandte Chemie International Edition, 41(12), 2110-2113. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Roman, G. (2023). The synthesis of 1-aryl-1H-tetrazoles derivatives 27. ResearchGate. [Link]
-
Kar, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]
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- 11. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2-Amino-4-(1H-tetrazol-1-yl)benzoic Acid as a Privileged Scaffold in Targeted Therapeutics
Executive Summary
The development of targeted kinase inhibitors relies heavily on the strategic deployment of privileged chemical scaffolds. 2-Amino-4-(1H-tetrazol-1-yl)benzoic acid represents a highly versatile, dual-functional building block in modern medicinal chemistry. By combining an anthranilic acid (2-aminobenzoic acid) core—a proven pharmacophore for allosteric kinase inhibition—with a 1-substituted tetrazole ring, this scaffold offers unique physicochemical advantages.
Unlike 5-substituted tetrazoles which act as acidic carboxylic acid bioisosteres[1], the 1H-tetrazol-1-yl moiety is a neutral, highly polar, and electron-withdrawing heterocycle. It serves as a metabolically stable dipole vector that enhances aqueous solubility, resists phase II glucuronidation, and establishes robust hydrogen-bond networks in solvent-exposed protein pockets[2]. This application note provides an authoritative guide on utilizing this scaffold for the divergent synthesis of allosteric MEK1/2 inhibitors and ATP-competitive quinazolinone-based targeted therapies.
Scaffold Rationale & Physicochemical Profiling
The Mechanistic Advantage of the Anthranilate-Tetrazole Core
The anthranilic acid backbone is the foundational pharmacophore of several clinical-stage MEK inhibitors, including CI-1040 and mirdametinib (PD0325901)[3]. In these molecules, the diarylamine core binds deep within the allosteric pocket adjacent to the ATP-binding site of MEK1/2. However, early-generation anthranilates suffered from rapid oxidative clearance and poor aqueous solubility[4].
Integrating a 1H-tetrazol-1-yl group at the 4-position fundamentally alters the electronic and metabolic profile of the scaffold:
-
Electronic Modulation: The strong electron-withdrawing nature of the tetrazole ring lowers the pKa of the adjacent aniline nitrogen, optimizing its hydrogen-bond donor capacity for critical interactions with the Ser212 residue in the MEK1 allosteric pocket.
-
Metabolic Shielding: The tetrazole ring is highly resistant to cytochrome P450-mediated oxidation. Furthermore, its high dipole moment (~5 D) provides a massive boost to thermodynamic solubility without introducing the membrane-permeability liabilities of a primary amine or carboxylic acid[5].
Physicochemical Data Summary
The baseline properties of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid make it an ideal starting point for fragment-based drug design (FBDD) and lead optimization.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 205.17 g/mol | Highly ligand-efficient (LE > 0.3); allows for extensive derivatization without exceeding Lipinski's limits. |
| LogP (Estimated) | 0.8 – 1.2 | Provides an optimal balance of aqueous solubility and passive transcellular membrane permeability. |
| H-Bond Donors | 3 (-NH₂, -COOH) | Facilitates critical bidentate interactions with kinase hinge regions or allosteric binding sites. |
| H-Bond Acceptors | 6 (Tetrazole Ns, -COOH) | Offers a strong polar vector to interact with solvent-exposed regions or structured water networks. |
| Topological Polar Surface Area | 107.2 Ų | Restricts blood-brain barrier (BBB) penetration, making it ideal for targeting peripheral solid tumors. |
Mandatory Visualization: Synthetic & Biological Workflows
Caption: Divergent synthetic workflow utilizing the 2-amino-4-(1H-tetrazol-1-yl)benzoic acid scaffold.
Caption: MAPK/ERK signaling cascade highlighting the allosteric inhibition of MEK1/2 by the synthesized drug.
Experimental Protocols
Protocol A: Synthesis of an Allosteric MEK1/2 Inhibitor (Diarylamine Core)
This protocol describes the conversion of the scaffold into a highly potent, allosteric MEK inhibitor. The methodology relies on a palladium-catalyzed Buchwald-Hartwig amination followed by a sterically demanding amide coupling[6].
Step 1: Buchwald-Hartwig C-N Cross-Coupling Causality: Traditional S_NAr reactions require highly activated aryl halides. To couple the unactivated 2-amino group of our scaffold with a substituted aniline (e.g., 2-fluoro-4-iodoaniline), a Pd-catalyzed approach using Xantphos is required. The wide bite angle of Xantphos promotes reductive elimination, preventing the formation of inactive bis-arylation byproducts.
-
Preparation: In an oven-dried Schlenk flask under argon, charge 2-amino-4-(1H-tetrazol-1-yl)benzoic acid (1.0 eq, 5.0 mmol), 2-fluoro-4-iodoaniline (1.2 eq, 6.0 mmol), and Cs₂CO₃ (2.5 eq, 12.5 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq, 2.5 mol%) and Xantphos (0.1 eq, 5.0 mol%).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane (25 mL). Degas the suspension via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 100 °C for 16 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the diarylamine intermediate.
-
Self-Validation: Confirm product formation via LC-MS (ESI-). The presence of the [M-H]⁻ peak corresponding to the diarylamine confirms successful coupling.
Step 2: Hydroxamate/Amide Coupling Causality: The steric hindrance around the carboxylic acid (flanked by the bulky diarylamine) requires a highly efficient coupling reagent. HATU is utilized to rapidly form the active ester and prevent epimerization or degradation of the starting material.
-
Activation: Dissolve the diarylamine intermediate (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq, 6.0 mmol) and HATU (1.2 eq, 2.4 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add O-(2,3-dihydroxypropyl)hydroxylamine (1.5 eq, 3.0 mmol) in one portion.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup & Isolation: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation: Verify the final MEK inhibitor structure via ¹H NMR (DMSO-d₆). The appearance of the hydroxamate NH proton (~11.5 ppm) and the tetrazole CH proton (~9.8 ppm) confirms structural integrity.
Protocol B: Synthesis of 7-(1H-tetrazol-1-yl)quinazolin-4(3H)-one Scaffolds
This protocol utilizes the scaffold to generate a rigidified quinazolinone core, a structural hallmark of ATP-competitive EGFR and HER2 inhibitors (e.g., erlotinib analogs).
Step 1: Niementowski Condensation Causality: The Niementowski quinazoline synthesis is a robust, atom-economical method. Heating the anthranilic acid with excess formamide drives the formation of an intermediate amide, which subsequently undergoes intramolecular cyclodehydration to form the pyrimidine ring.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-(1H-tetrazol-1-yl)benzoic acid (1.0 eq, 5.0 mmol) in formamide (15 mL, large excess).
-
Thermal Cyclization: Heat the mixture to 150 °C using a sand bath or heating block. Stir continuously for 6–8 hours. The suspension will gradually turn into a homogenous, dark solution before a new precipitate begins to form.
-
Precipitation: Cool the reaction mixture to room temperature, then pour it into ice-cold distilled water (50 mL) under vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 10 mL), ethanol (10 mL), and diethyl ether (10 mL).
-
Drying & Validation: Dry the solid in a vacuum oven at 60 °C overnight. Analyze via ¹³C NMR; the appearance of the characteristic quinazolinone carbonyl carbon (~160 ppm) and the disappearance of the carboxylic acid peak confirm cyclization.
References
- The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901.PubMed Central (NIH).
- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.Hilaris Publisher.
- Current Development Status of MEK Inhibitors.MDPI.
- The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901.ResearchGate.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.PubMed Central (NIH).
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- 6. researchgate.net [researchgate.net]
Peptide Coupling Conditions for 2-Amino-4-(1H-tetrazol-1-yl)benzoic Acid
Executive Summary
2-amino-4-(1H-tetrazol-1-yl)benzoic acid presents a distinct set of synthetic challenges compared to standard aliphatic amino acids. As an anthranilic acid derivative substituted with an electron-withdrawing tetrazole ring, it exhibits low nucleophilicity at the amine and steric/electronic deactivation at the carboxylic acid. Furthermore, the ortho-amino group creates a high risk of intramolecular cyclization (benzoxazinone formation) upon carboxylate activation.
This guide provides high-fidelity protocols for utilizing this molecule both as an electrophile (Acid) and a nucleophile (Amine) , prioritizing methods that suppress cyclization and overcome electronic deactivation.
Part 1: Strategic Analysis & Chemical Behavior
Structural Deactivation
-
The Amine (Nucleophile): The amino group is an aniline derivative. Its nucleophilicity is significantly reduced by the electron-withdrawing nature of the phenyl ring, which is further deactivated by the tetrazole moiety at the para-position relative to the carboxylic acid (and meta to the amine). Standard coupling conditions (e.g., EDC/NHS) often result in incomplete conversion when this molecule acts as the amine
Reaction conditions for cyclization of amines to 1H-tetrazoles
Application Notes & Protocols
Topic: Reaction Conditions for the Cyclization of Amines to 1H-Tetrazoles For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1H-Tetrazoles in Medicinal Chemistry
The 1H-tetrazole ring is a cornerstone motif in modern drug design, primarily serving as a highly effective bioisosteric replacement for the carboxylic acid group. This five-membered, nitrogen-rich heterocycle mimics the acidity and planar geometry of a carboxylate but offers distinct advantages, including enhanced metabolic stability, improved lipophilicity, and a greater ability to participate in hydrogen bonding. These properties have led to the incorporation of the 1H-tetrazole moiety into numerous FDA-approved drugs, such as the angiotensin II receptor blockers losartan and valsartan, which are critical in the management of hypertension.[1][2]
The synthesis of 1-substituted 1H-tetrazoles via the cyclization of primary amines represents one of the most direct and versatile methods to introduce this valuable functional group. This application note provides a comprehensive guide to the reaction conditions for this transformation, detailing the underlying mechanisms, optimization strategies, and step-by-step protocols grounded in established literature.
Core Synthetic Strategy: The One-Pot Heterocyclization of Primary Amines
The most prevalent and efficient method for converting a primary amine (R-NH₂) into a 1-substituted 1H-tetrazole is a one-pot, three-component reaction.[3][4] This process involves the reaction of the amine with an orthoester, which provides the ring's carbon atom, and an azide source, which supplies the remaining three nitrogen atoms.
The general reaction is as follows: R-NH₂ + HC(OR')₃ + NaN₃ → 1-R-1H-tetrazole
Mechanistic Rationale: Understanding the "Why"
The reaction proceeds through a logical sequence of intermediate steps, the understanding of which is crucial for troubleshooting and optimization. While the exact mechanism can be influenced by the specific catalyst and solvent system, a generally accepted pathway is proposed.[5][6]
-
Imidate Formation: The primary amine first reacts with the orthoester (e.g., triethyl orthoformate) under acidic conditions to form an imidate intermediate. This step is essential as it creates the C-N bond that will become part of the tetrazole ring.
-
Azide Addition: The azide ion (N₃⁻) then performs a nucleophilic attack on the imidate carbon.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, driven by the formation of the stable aromatic tetrazole ring, followed by tautomerization to yield the final 1-substituted 1H-tetrazole product.
Caption: Probable reaction mechanism for tetrazole formation.
Critical Reaction Parameters and Optimization
The success of the cyclization hinges on the careful selection of reagents, catalysts, and physical conditions. Modern approaches have increasingly focused on "green" chemistry principles, aiming for higher efficiency, milder conditions, and catalyst recyclability.
Reagents: The Building Blocks
-
Primary Amines: A wide array of primary amines, including aliphatic and aromatic (both electron-rich and electron-deficient), can be used. The electronic nature of the 'R' group can influence reactivity.[7]
-
Orthoesters: Triethyl orthoformate and trimethyl orthoformate are the most common choices, serving as efficient C1 synthons.[3][8]
-
Azide Source:
-
Sodium Azide (NaN₃): The most common and cost-effective source.[9] Extreme caution is required. In the presence of acid, it forms hydrazoic acid (HN₃), a highly toxic and explosive gas. All reactions must be conducted in a well-ventilated fume hood with appropriate quenching protocols.
-
Azidotrimethylsilane (TMSN₃): A milder alternative, often used in syntheses requiring non-acidic conditions. It is, however, more expensive and sensitive to moisture.[10]
-
Catalysis: The Key to Efficiency
While the reaction can proceed with a Brønsted acid like acetic acid serving as both catalyst and solvent, various catalytic systems have been developed to improve yields, shorten reaction times, and broaden the substrate scope.[6]
-
Lewis Acids: Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) and various zinc salts (e.g., ZnBr₂, ZnCl₂) have proven effective in promoting the reaction, often under milder conditions than traditional methods.[2][9]
-
Nanoparticle Catalysts: A significant advancement has been the use of heterogeneous nanoparticle catalysts. These systems offer high efficiency, easy separation from the reaction mixture, and excellent recyclability.[7][11]
Solvents and Energy Input
-
Solvents: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF and DMSO are often effective.[4][12] Glacial acetic acid is a classic choice that doubles as a catalyst.[5][6] Increasingly, solvent-free or "green" solvent (e.g., water) conditions are being developed.[9][13]
-
Temperature: Reactions are typically heated, with temperatures ranging from 70°C to 120°C.[6][12]
-
Microwave/Ultrasound: The use of microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes, a significant advantage for high-throughput synthesis in drug discovery.[7][10]
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Amine Substrate | Azide Source | Solvent | Temp. (°C) / Energy | Time | Yield (%) | Reference |
| None (Acetic Acid) | Aniline | NaN₃ | Acetic Acid | 70-100 | 2-3 h | 89-94 | [6] |
| Yb(OTf)₃ | Various anilines | NaN₃ | Toluene | 110 | 6-12 h | 85-95 | [9] |
| ZnS Nanoparticles | Aniline | NaN₃ | None | Ultrasound (50W) | 20 min | 92 | [7] |
| ASBN Nanocomposite | 4-Chloroaniline | NaN₃ | None | 80 | 30 min | 96 | [11] |
Experimental Protocols
Safety Precaution: All protocols involving sodium azide and acid must be performed in a certified chemical fume hood. Personnel must wear appropriate PPE, including safety glasses, a lab coat, and gloves. Prepare a quench solution (e.g., sodium nitrite) for any residual azide.
Protocol 1: Classical Synthesis using Acetic Acid
This protocol describes a general and robust method for the synthesis of 1-substituted 1H-tetrazoles.
Materials:
-
Primary Amine (10 mmol, 1.0 equiv)
-
Triethyl Orthoformate (18 mmol, 1.8 equiv)
-
Sodium Azide (NaN₃) (11 mmol, 1.1 equiv)
-
Glacial Acetic Acid (~20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (10 mmol) and triethyl orthoformate (18 mmol).
-
Slowly add glacial acetic acid (~20 mL) to the mixture while stirring.
-
Carefully add sodium azide (11 mmol) to the suspension in portions. (Caution: HN₃ gas may evolve).
-
Heat the reaction mixture to 70-80°C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (~100 mL).
-
The product will often precipitate. If so, collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture).
Protocol 2: Green Synthesis using Nanoparticles and Ultrasound
This protocol demonstrates a modern, efficient, and environmentally benign approach.[7]
Materials:
-
Primary Aromatic Amine (1.0 mmol, 1.0 equiv)
-
Triethyl Orthoformate (1.2 mmol, 1.2 equiv)
-
Sodium Azide (NaN₃) (1.0 mmol, 1.0 equiv)
-
ZnS Nanoparticles (0.05 g, reusable catalyst)
Procedure:
-
In a thick-walled glass reaction vial, combine the primary amine (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.0 mmol), and ZnS nanoparticles (0.05 g).
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (e.g., 50 W) at room temperature for 20-30 minutes. Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate (~10 mL) to the vial and stir.
-
Separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Wash the resulting organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the pure product, which often requires no further purification.
Caption: General experimental workflow for tetrazole synthesis.
Conclusion
The conversion of primary amines to 1-substituted 1H-tetrazoles is a powerful transformation in the toolkit of the medicinal chemist. While classical methods using acetic acid remain reliable, modern advancements employing Lewis acid and heterogeneous nanoparticle catalysts offer significant advantages in terms of efficiency, safety, and sustainability. By understanding the core mechanism and the role of each reaction parameter, researchers can select and optimize conditions to effectively synthesize these vital heterocyclic compounds for application in drug discovery and development.
References
- Ostrovskii, V. A., et al. (1985). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Semantic Scholar.
- Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry.
- Demko, Z. P., & Sharpless, K. B. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry.
- Journal of Chemical Health Risks. (2024).
- ResearchGate. (n.d.).
- Nasrollahzadeh, M., et al. (2019).
- Camacho-Dávila, A. A., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI.
- Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Popescu, R., et al. (2021).
- Karavai, V. (2025). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.
- ResearchGate. (n.d.).
- Jaiswal, S., et al. (2024).
- Sharma, P., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). SynOpen.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- Kumar, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- BenchChem. (2025).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jchr.org [jchr.org]
Advanced Purification Protocols for Zwitterionic Tetrazole Amino Acids
Executive Summary
Tetrazole amino acids—where the carboxylic acid moiety of a standard amino acid is replaced by a 5-substituted 1H-tetrazole ring—represent a critical class of bioisosteres in modern drug design.[1] They offer comparable acidity (
However, their purification presents a unique "Zwitterionic Paradox":
-
High Polarity: They are often too polar for standard silica chromatography.
-
Salt Contamination: The synthesis (typically [3+2] cycloaddition using sodium azide and Lewis acids) generates stoichiometric amounts of inorganic salts (
, zinc salts) that co-elute with the product. -
Safety Hazards: Residual azides pose explosion risks if not specifically remediated.
This guide details a field-proven, scalable purification workflow focusing on Cation Exchange Chromatography (CEX) as the primary capture step, supported by isoelectric precipitation and HILIC polishing.
Safety Directive: Azide Management
CRITICAL WARNING: The synthesis of tetrazoles invariably involves sodium azide (
-
Hazard: Acidification of azide-containing solutions generates Hydrazoic Acid (
), which is highly toxic and explosive. -
Protocol:
-
Never concentrate reaction mixtures containing significant excess azide to dryness.
-
Quenching: Treat the aqueous waste streams with sodium nitrite (
) and dilute sulfuric acid in a fume hood to decompose azide into and nitrogen oxides. -
Verification: Test waste streams with ferric chloride solution (red color indicates presence of azide) before disposal.
-
Core Purification Workflow
The most robust method for isolating zwitterionic tetrazole amino acids from crude reaction mixtures (containing Zn/Al salts and unreacted nitriles) is Cation Exchange Chromatography using a strong acid resin (e.g., Dowex 50W).
The Mechanism: "Catch and Release"
The strategy exploits the amphoteric nature of the molecule.
-
Loading (pH < 2): The amino group is protonated (
), and the tetrazole is protonated (neutral). The molecule has a net +1 charge and binds to the sulfonate groups of the resin. -
Washing: Neutral impurities (unreacted nitriles) and anions (
, , ) do not bind and are washed away. -
Elution (pH > 8): Ammonia solution deprotonates the tetrazole (anionic) and eventually the amine (neutral). The molecule acquires a net negative charge and is repelled from the resin.
Visualization of the Workflow
Figure 1: Decision tree for the isolation of tetrazole amino acids, prioritizing precipitation where possible, followed by ion exchange for soluble fractions.
Detailed Experimental Protocols
Protocol A: Cation Exchange Chromatography (Dowex 50W)
Target: Water-soluble zwitterionic tetrazoles (e.g., Tetrazole-Glycine, Tetrazole-Alanine).
Materials:
-
Resin: Dowex 50W-X8 (200-400 mesh), Hydrogen form.
-
Column: Glass column with fritted disc.
-
Eluents: Deionized Water, 2N Ammonium Hydroxide (
).
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell 50 g of resin in deionized water for 30 minutes.
-
Pack into the column and wash with 3 bed volumes (BV) of 1N HCl to ensure full protonation, followed by water until the eluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude reaction residue in a minimum volume of water.
-
Adjust pH to ~1.5–2.0 using HCl. Note: Ensure the sample is clear; filter if necessary.
-
Load onto the column at a flow rate of ~1 mL/min.
-
-
Washing (Critical Step):
-
Wash with 5–10 BV of deionized water.
-
Monitor: Check the effluent for chloride/bromide ions (AgNO3 test) or azide. Continue washing until the effluent is negative for salts.
-
Why: This removes the inorganic catalysts (Zn, Al) and hazardous azides which do not bind to the cation exchanger.
-
-
Elution:
-
Switch eluent to 1N - 2N Aqueous Ammonia (
) . -
Collect fractions. The product typically elutes as the pH of the effluent becomes basic.
-
Detection: Use TLC (ninhydrin stain for free amines) or UV monitoring (210-220 nm for tetrazole ring).
-
-
Isolation:
Protocol B: Isoelectric Precipitation
Target: Lipophilic tetrazole analogues (e.g., Tetrazole-Phenylalanine).
-
Dissolution: Dissolve crude residue in 2N NaOH (tetrazole is deprotonated/soluble).
-
Extraction: Wash the aqueous layer with Ethyl Acetate (3x) to remove unreacted nitriles and non-polar byproducts.
-
Precipitation:
-
Cool the aqueous layer to 0°C.
-
Slowly add 3N HCl dropwise.
-
The zwitterion will precipitate at its isoelectric point (typically pH 4.5–5.5).
-
-
Filtration: Collect the solid, wash with ice-cold water, and dry.
Advanced Separation: HILIC
For high-purity requirements (>99%) or separation of regioisomers (1,5- vs 2,5-tetrazoles), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP-HPLC) due to the high polarity of the zwitterion.
Method Parameters:
-
Column: Zwitterionic stationary phase (e.g., ZIC-HILIC or Amide-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (90% B)
lower organic (40% B). -
Rationale: The water-enriched layer on the HILIC surface retains the polar zwitterion, allowing separation from less polar synthetic byproducts.
Analytical Validation (QC)
To ensure the integrity of the purified tetrazole amino acid, the following data points are required:
| Test | Expected Observation | Purpose |
| Signal at 155–160 ppm | Confirms Tetrazole quaternary carbon ( | |
| IR Spectroscopy | Bands at 1200–1300 | Characteristic Tetrazole ring breathing modes. |
| Elemental Analysis | High N% (approx 40-50%) | Confirms removal of inorganic salts (which lower N%). |
| Silver Nitrate Test | No precipitate | Confirms absence of residual Azide ( |
References
-
BenchChem. (2025).[3][5] Technical Support Center: Purification of 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Retrieved from
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres. Bioorganic & Medicinal Chemistry. (General reference for pKa and bioisostere properties).
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
-
Niederschulte, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine. PMC. Retrieved from
-
Zahraie, Z., & Shahbazi-Alavi, H. (2019).[6] Synthesis of 1,5 and 2,5-disubstituted tetrazoles. Nanomedicine Research Journal. Retrieved from
-
Abcam. (2025).[7] Sodium Azide Removal Protocol. Retrieved from
Sources
- 1. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. researchgate.net [researchgate.net]
HPLC method development for amino-tetrazolyl benzoic acids
Application Note: High-Resolution HPLC Separation of Amino-Tetrazolyl Benzoic Acids
Abstract
Amino-tetrazolyl benzoic acids represent a class of amphoteric molecules frequently encountered in drug discovery as bioisosteres for carboxylic acids or as high-energy material precursors. Their unique structure—containing an acidic carboxylic group, an acidic tetrazole ring, and a basic amino moiety—creates a "zwitterionic trap" that often leads to poor retention, peak tailing, and split peaks on conventional C18 columns. This guide provides a definitive protocol for the separation of these analytes, utilizing pH-controlled ion suppression combined with polar-embedded reversed-phase chromatography .
Introduction: The Zwitterionic Challenge
Developing a robust method for amino-tetrazolyl benzoic acids requires a deep understanding of their ionization behavior. Unlike simple organic acids, these molecules possess three ionizable centers:
-
Benzoic Acid (COOH): pKa ≈ 3.5 – 4.2 (Acidic)
-
Tetrazole Ring (CN4H): pKa ≈ 4.7 – 5.0 (Acidic, similar to COOH)
-
Amino Group (NH2): pKa ≈ 2.5 – 4.8 (Basic, depending on ring substitution)
The "Danger Zone" (pH 3.0 – 5.0)
At intermediate pH values (3.0–5.0), these molecules exist in a complex equilibrium of zwitterionic states. The carboxylic acid and tetrazole groups partially deprotonate (negative charge), while the amine remains protonated (positive charge). This results in:
-
Self-Ion Pairing: Intermolecular attraction causing precipitation or peak splitting.
-
Secondary Interactions: Strong adsorption to residual silanols on the silica surface, leading to severe tailing.
-
Retention Loss: The net charge prevents hydrophobic interaction with the stationary phase.
The Solution: We must drive the equilibrium to a single, dominant species. The most robust approach for Reversed-Phase (RP) HPLC is Acidic Suppression (pH < 2.5) .
Method Development Strategy
pH Control: The "Acidic Lock"
By lowering the mobile phase pH to 2.0 – 2.5 , we achieve two critical goals:
-
Protonation of Acids: Both the carboxylic acid and tetrazole groups become neutral (COOH, CN4H). This significantly increases hydrophobicity and retention on the C18 chain.
-
Protonation of Amine: The amino group becomes fully positively charged (NH3+). While this increases polarity, the neutralization of the two acidic groups dominates the retention mechanism. Furthermore, the low pH suppresses the ionization of surface silanols (Si-OH), preventing cation-exchange interactions with the protonated amine.
Column Selection: Polar-Embedded vs. C18
Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high-aqueous mobile phases required to retain these polar molecules.
-
Recommended: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or High-Strength Silica (HSS) T3 columns. These phases are compatible with 100% aqueous conditions and provide shielding against silanol interactions.
Visualization of Ionization States
Figure 1: Ionization states of amino-tetrazolyl benzoic acids across the pH scale. The "Cationic Form" at Low pH is the target for this protocol.
Experimental Protocol
Reagents & Equipment[1][2]
-
Analytes: Amino-tetrazolyl benzoic acid derivatives (purity >98%).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Formic Acid (LC-MS grade) or Phosphoric Acid (85%, HPLC grade).
-
Column: Waters Atlantis T3 C18 (150 x 4.6 mm, 3 µm) or Phenomenex Luna Omega Polar C18.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.6).
-
Note: For UV-only applications requiring flatter baselines, use 20 mM Potassium Phosphate buffer adjusted to pH 2.5.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C (Critical for reproducibility)
-
Injection Volume: 5–10 µL
-
Detection: UV-Vis Diode Array (DAD).
-
Channel A: 254 nm (Aromatic ring)[3]
-
Channel B: 210 nm (Tetrazole/Amine - high sensitivity but solvent noise)
-
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Equilibration) |
| 2.0 | 95 | 5 | End of Initial Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | Stop |
Validation & System Suitability
To ensure the method is trustworthy (Part 2: Trustworthiness), the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Factor (k') | > 2.0 | Ensures analyte is separated from unretained void volume salts. |
| Tailing Factor (T) | < 1.5 | Indicates minimal secondary silanol interactions. |
| Resolution (Rs) | > 2.0 | Between closest eluting impurity or isomer. |
| Precision (RSD) | < 1.0% (n=6) | Confirms pump stability and column equilibration. |
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Linearity: R² > 0.999.
-
LOD/LOQ: Typically 0.05 µg/mL / 0.15 µg/mL (dependent on detector sensitivity).
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Silanol interactions with the protonated amine.
-
Fix:
-
Ensure pH is below 3.0 .
-
Add an ion-pairing modifier if using MS is not required: 0.1% Triethylamine (TEA) + Phosphoric acid to pH 2.5. The TEA competes for silanol sites.
-
Switch to a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel amines.
-
Issue: Retention Time Shift
-
Cause: Incomplete equilibration of the column in high-aqueous conditions.
-
Fix: Increase the re-equilibration time at the end of the gradient from 5 mins to 8-10 mins.
Workflow Visualization
Figure 2: Step-by-step decision tree for optimizing the HPLC separation of amino-tetrazolyl benzoic acids.
References
-
PubChem. 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2. National Library of Medicine. [Link]
-
Sielc Technologies. Separation of zwitterionic isomers on Obelisc columns. [Link]
-
Dolan, J. W. The Role of pH in LC Separations. LCGC North America. [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. [Link]
-
Phenomenex. Optimization of HPLC Methods for Polar Compounds. [Link]
Sources
Recrystallization solvents for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid
An in-depth technical guide and protocol for the purification of complex, highly polar pharmaceutical intermediates, specifically focusing on the recrystallization of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid.
Executive Summary
The purification of highly polar, multifunctional organic compounds presents a unique challenge in synthetic chemistry and drug development. 2-amino-4-(1H-tetrazol-1-yl)benzoic acid is a complex molecule featuring an ortho-amino benzoic acid core and a nitrogen-rich tetrazole ring. This combination of functional groups results in a molecule capable of extensive intermolecular hydrogen bonding and zwitterion formation. This Application Note details the physicochemical rationale for solvent selection, provides a quantitative solvent matrix, and outlines field-proven, step-by-step protocols for achieving high-purity crystalline yields while avoiding common pitfalls such as "oiling out."
Physicochemical Profiling & Causality
To design a self-validating recrystallization protocol, one must first deconstruct the molecular behavior of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid in solution.
Zwitterionic Equilibrium and Solubility The molecule contains both a basic primary amine and two acidic protons (the carboxylic acid and the 1H-tetrazole). Similar to the behavior observed in p-aminobenzoic acid and m-aminobenzoic acid, this compound can exist in a zwitterionic state in polar or aqueous environments [2, 3]. Zwitterions form robust, highly stable dimers and polymeric networks in solution, drastically reducing their solubility in standard organic solvents at room temperature [3].
The Tetrazole Moiety's Influence Tetrazoles are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa and planar structure. However, they introduce four nitrogen atoms that act as powerful hydrogen bond acceptors and donors. This drives the molecule's polarity exceptionally high, rendering non-polar solvents (e.g., hexane, toluene) completely ineffective, and moderately polar solvents (e.g., ethyl acetate) practically inefficient for bulk dissolution [4].
The "Oiling Out" Phenomenon A critical risk when recrystallizing tetrazole-containing amino acids is liquid-liquid phase separation, commonly known as "oiling out." This occurs when the compound separates from the supersaturated solution as an immiscible liquid rather than forming a highly ordered crystal lattice [5]. This is typically caused by using a solvent whose boiling point is higher than the compound's melting point, or by a cooling gradient that is too rapid for nucleation to occur.
Solvent Selection Rationale
Based on the physicochemical profile, a single-solvent system is rarely optimal. The ideal recrystallization medium must disrupt the strong intermolecular hydrogen bonds at elevated temperatures while providing a steep solubility gradient upon cooling.
-
Aqueous Acetic Acid: The addition of a weak acid (like acetic acid) lowers the pH of the solution, suppressing the formation of the zwitterion by keeping the carboxylic acid and tetrazole moieties protonated. This neutralizes the ionic lattice energy, significantly improving solubility at the boiling point [6].
-
Ethanol/Water Co-Solvent Systems: Water acts as a highly polar solvent capable of dissolving the zwitterionic form at high temperatures, while ethanol acts as a moderating anti-solvent that reduces the overall dielectric constant of the mixture, forcing precipitation upon cooling [1, 5].
Quantitative Solvent Matrix
| Solvent System | Boiling Point (°C) | Polarity Index | Suitability & Mechanistic Rationale |
| Water (H₂O) | 100.0 | 10.2 | Poor (Stand-alone). High risk of zwitterion-induced insolubility at neutral pH; requires excessive volumes. |
| Ethanol (EtOH) | 78.3 | 5.2 | Moderate. Good solubility at boiling, but may fail to exclude structurally similar polar impurities. |
| EtOH / H₂O (1:1 v/v) | ~85.0 | ~7.7 | Excellent. Balances dielectric constant; disrupts strong intermolecular H-bonds upon heating; steep cooling gradient. |
| Aqueous Acetic Acid | ~100–118 | High | Excellent. Lowers pH to suppress zwitterion formation, enhancing the temperature-dependent solubility gradient. |
| Ethyl Acetate | 77.1 | 4.4 | Poor. The compound's polarity prevents sufficient dissolution even at reflux. |
Mechanistic and Workflow Visualizations
To ensure reproducibility, the logical relationships between pH, temperature, and physical state are mapped below.
Figure 1: Mechanistic pathway of pH and temperature-dependent solubility modulating zwitterion formation.
Figure 2: Decision tree and workflow for the recrystallization of polar tetrazole-benzoic acid derivatives.
Experimental Protocols
The following protocols utilize a self-validating approach: each step contains an observable milestone to confirm the chemical state before proceeding.
Protocol A: Micro-Scale Solvent Screening
Before committing the entire crude batch, validate the solvent system on a micro-scale to prevent catastrophic yield loss.
-
Preparation: Weigh 50 mg of crude 2-amino-4-(1H-tetrazol-1-yl)benzoic acid into three separate 10 mL test tubes.
-
Solvent Addition:
-
Tube 1: Add 0.5 mL of Distilled H₂O.
-
Tube 2: Add 0.5 mL of Absolute Ethanol.
-
Tube 3: Add 0.5 mL of EtOH/H₂O (1:1 v/v).
-
-
Heating: Submerge the tubes in a water bath set to 85°C. Observe dissolution. The ideal solvent will leave the compound completely dissolved at this temperature.
-
Cooling: Remove the tubes from the bath and allow them to cool to room temperature undisturbed.
-
Validation: The optimal tube will exhibit clear, distinct crystal formation without the appearance of a cloudy, biphasic oil layer [5].
Protocol B: Preparative Scale Recrystallization (EtOH/H₂O System)
Note: This protocol assumes a 5.0 g scale of crude material.
-
Initial Dissolution:
-
Place 5.0 g of the crude compound into a 250 mL Erlenmeyer flask.
-
Add 20 mL of the selected primary solvent (e.g., Absolute Ethanol) and a magnetic stir bar.
-
Place the flask on a hot plate and heat gently to a mild reflux (~78°C).
-
-
Co-Solvent Titration:
-
If the solid does not fully dissolve, begin adding hot distilled water dropwise via a Pasteur pipette while maintaining reflux.
-
Continue adding water until the boiling solution becomes completely clear. Do not exceed a 1:1 ratio. If undissolved particulates remain, they are likely inorganic salts or polymerized impurities.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, quickly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated Erlenmeyer flask.
-
-
Controlled Nucleation (Critical Step):
-
Remove the flask from the heat source. Do not agitate. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.
-
Allow the flask to cool ambiently on the benchtop for 1–2 hours. Causality: Rapid cooling forces impurities into the crystal lattice and promotes oiling out. Slow cooling ensures thermodynamic control, yielding high-purity crystalline lattices [2].
-
-
Yield Maximization:
-
Once the flask has reached room temperature and crystallization is visible, submerge the flask in an ice-water bath (0–4°C) for 30 minutes to depress the solubility further and maximize recovery.
-
-
Isolation and Washing:
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 5 mL of ice-cold EtOH/H₂O (1:1 v/v) to displace the mother liquor without dissolving the purified product.
-
-
Drying:
-
Maintain the vacuum for 10 minutes to pull air through the cake. Transfer the crystals to a watch glass and dry in a vacuum oven at 45°C overnight.
-
Troubleshooting: Resolving "Oiling Out"
If the solution turns milky or a separate liquid phase forms at the bottom of the flask during Step 4:
-
Cause: The compound has separated as a liquid melt because the solvent system is too poor at that specific temperature, or the cooling rate was too aggressive [5].
-
Intervention: Immediately return the flask to the hot plate. Add 2–5 mL of the "good" solvent (Ethanol) to redissolve the oil. Once clear, reduce the cooling rate by placing the flask inside a larger beaker of hot water, allowing both to cool to room temperature together (creating a thermal buffer).
References
-
ACS Publications. Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from[Link]
-
National Institutes of Health (PMC). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Retrieved from[Link]
-
Arkivoc. Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from[Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid? Retrieved from[Link]
Solid-Phase Synthesis of Tetrazole-Containing Peptidomimetics: A High-Fidelity Guide
Topic: Solid-phase synthesis applications of tetrazole-containing amino acids Content Type: Application Notes and Protocols
Abstract
This application note details the strategic incorporation of tetrazole-containing amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS). Tetrazoles serve as metabolically stable bioisosteres of carboxylic acids (Asp, Glu) and cis-amide mimics. This guide addresses the specific synthetic challenges—primarily N-alkylation and solubility—and provides a validated protocol using Trityl (Trt) side-chain protection to ensure high purity. We also detail the de novo synthesis of Fmoc-Asp(Tet)-OH building blocks from asparagine precursors.
Introduction: The Tetrazole Advantage
In drug design, the 1,5-disubstituted tetrazole ring is a privileged scaffold. It mimics the carboxylic acid group of Aspartic (Asp) and Glutamic (Glu) acids in terms of acidity (pKa ~4.5–5.0) and planar geometry but offers distinct pharmacological advantages:
-
Metabolic Stability: Tetrazoles are resistant to proteolytic cleavage and enzymatic degradation.
-
Lipophilicity: The dispersed negative charge improves membrane permeability compared to carboxylates.
-
Receptor Affinity: The larger volume and diffuse charge distribution often enhance binding interactions, as seen in Angiotensin II receptor antagonists (Sartans).
The Synthetic Challenge
Incorporating tetrazoles into SPPS presents unique chemoselective hurdles. The acidic proton of the tetrazole ring (
-
Unprotected Tetrazoles: Can be used but are prone to
-acylation or -alkylation during activation steps, leading to branched peptides or termination. -
Protected Tetrazoles: The Trityl (Trt) group is the gold standard. It masks the nucleophilicity of the tetrazole ring, is stable to base (piperidine), and is removed concomitantly with resin cleavage (TFA).
Strategic Planning & Reagents
Building Block Selection
For high-fidelity synthesis, we recommend using
-
Asp Analogue: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-trityl-1H-tetrazol-5-yl)propanoic acid.
-
Glu Analogue: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-trityl-1H-tetrazol-5-yl)butanoic acid.
Resin Choice[1][2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the tetrazole amino acid is at the C-terminus. The steric bulk prevents diketopiperazine formation and allows mild cleavage (1% TFA) if fully protected fragments are desired.
-
Rink Amide Resin: Standard for generating C-terminal amides.
Coupling Reagents
-
DIC/HOBt: The preferred standard. Carbodiimides (DIC) with HOBt suppress racemization.
-
HATU/HOAt: Use for difficult couplings (sterically hindered sequences), but minimize base equivalents (DIEA) to prevent premature Fmoc removal or racemization of the sensitive tetrazolyl-alanine chiral center.
Protocol: Synthesis of Fmoc-Asp(Tet)-OH Monomer
For researchers needing to synthesize the building block in-house.
Objective: Convert Fmoc-Asn-OH to Fmoc-Asp(Tet)-OH via a nitrile intermediate.
Workflow Visualization
Caption: Synthesis pathway from Asparagine to Trityl-protected Tetrazole analogue.
Step-by-Step Procedure
-
Dehydration (Asn
Nitrile):-
Dissolve Fmoc-Asn-OH (10 mmol) in dry THF/Pyridine.
-
Add Trifluoroacetic anhydride (TFAA) dropwise at 0°C.
-
Stir at RT for 3 hours.
-
Workup: Acidify with 1M HCl, extract with EtOAc. Evaporate to yield Fmoc-
-cyanoalanine (Fmoc-Asn(CN)-OH).
-
-
Tetrazole Formation ([3+2] Cycloaddition):
-
Dissolve Fmoc-Asn(CN)-OH in Toluene or DMF.
-
Add Trimethylsilyl azide (TMSN
, 2 equiv) and Dibutyltin oxide (catalyst, 0.1 equiv). Alternative: ZnBr catalyst. -
Heat to 80°C for 12–24 hours behind a blast shield.
-
Workup: Hydrolyze with aqueous KF or HCl to remove silyl groups. Precipitate the product.
-
-
Trityl Protection (Optional but Recommended):
-
Suspend Fmoc-Asp(Tet)-OH in DCM.
-
Add Trityl Chloride (Trt-Cl, 1.1 equiv) and DIPEA (2.5 equiv).
-
Stir for 2 hours. Purify via flash chromatography (Hexane/EtOAc).
-
Protocol: Solid-Phase Assembly (SPPS)[5][6]
System: Fmoc/tBu strategy on Rink Amide Resin. Scale: 0.1 mmol.
Resin Preparation
-
Weigh 0.1 mmol Rink Amide resin.
-
Swelling: DCM (3 x 5 min), then DMF (3 x 5 min).
-
Initial Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
Coupling Cycle (Tetrazole Amino Acid)
Use this step when introducing the Fmoc-Asp(Tet-Trt)-OH.
-
Activation:
-
Dissolve Fmoc-Asp(Tet-Trt)-OH (0.4 mmol, 4 equiv) in DMF.
-
Add HOBt (0.4 mmol) and DIC (0.4 mmol).
-
Note: Avoid phosphonium reagents (PyBOP) if using unprotected tetrazoles to prevent O/N-acylation.
-
-
Coupling:
-
Add activated solution to the resin.
-
Shake at Room Temperature for 2 hours (extended time ensures completion due to steric bulk of Trt).
-
-
Monitoring:
Fmoc Deprotection
-
Treat with 20% Piperidine + 0.1M HOBt in DMF (2 x 5 min).
-
Expert Tip: The addition of HOBt to the deprotection cocktail suppresses aspartimide formation, a known side reaction for Asp analogues.[3]
-
Cleavage & Global Deprotection
This step removes the peptide from the resin and the Trityl group from the tetrazole simultaneously.
-
Wash resin with DCM (5x) and dry under Nitrogen.
-
Cleavage Cocktail: TFA / TIS / H
O (95:2.5:2.5). -
Add 5 mL cocktail to resin. Shake for 2–3 hours .
-
Note: The Trityl cation is stable; TIS (Triisopropylsilane) is critical to scavenge it and prevent re-alkylation of the tetrazole or Tryptophan residues.
-
-
Precipitation:
-
Filter filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) to pellet the peptide.
-
Decant ether and wash pellet 2x with cold ether.
-
Data Analysis & Quality Control
HPLC Characterization
Tetrazole-containing peptides often elute slightly later than their carboxylate counterparts on C18 columns due to the aromatic nature of the tetrazole ring.
| Parameter | Carboxylate (Asp) | Tetrazole (Asp-Tet) |
| pKa | ~3.9 | ~4.5–5.0 |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (Improved Permeability) |
| HPLC Retention | Early | Shifted +1–2 min (Gradient dependent) |
| Mass Spec ( | Reference | +24.02 Da (vs Carboxyl) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Steric hindrance of Trityl group. | Double couple; switch to HATU/HOAt. |
| Alkylated Product | Scavenger failure during cleavage. | Increase TIS to 5%; ensure fresh cleavage cocktail. |
| Incomplete Coupling | Tetrazole interacting with coupling agent (if unprotected). | Use Trityl-protected building blocks.[1][3][4][5] |
| Aspartimide Formation | Base-catalyzed ring closure. | Add 0.1M HOBt to Piperidine during deprotection steps. |
References
-
Zabrocki, J., et al. (1988). "Tetrazole analogues of amino acids and peptides." Journal of Organic Chemistry. Link
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry. Link
-
Kaur, G., et al. (2016). "Synthesis of all 20 common natural proteinogenic and 4 other α-amino acid-isosteric α-amino tetrazoles." Chemistry – A European Journal. Link
-
Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin."[6][3][7] Tetrahedron Letters. Link
-
Manturewicz, M., & Grzonka, Z. (2008). "Tetrazole analogues of Aspartic, Glutamic... useful for solid-phase peptide synthesis." Journal of Peptide Science. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Amino-4-(1H-tetrazol-1-yl)benzoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, poor bioavailability, or inconsistent assay results when working with highly polar, multi-functional aromatic compounds.
This guide is designed to move beyond basic "try adding DMSO" advice. Here, we will dissect the chemical causality behind the insolubility of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid and provide self-validating, step-by-step protocols to ensure absolute molecular solvation for your in vitro and in vivo workflows.
Understanding the Chemical Causality
To dissolve a compound, you must first understand why it resists solvation. 2-Amino-4-(1H-tetrazol-1-yl)benzoic acid is notoriously difficult to dissolve in cold, neutral aqueous buffers due to three compounding structural factors:
-
High Crystal Lattice Energy: The molecule contains a carboxylic acid, an amine, and a 1-substituted tetrazole ring. In the solid state, the tetrazole ring and the carboxylate group act as powerful hydrogen bond donors and acceptors, forming extensive, tightly packed two-dimensional intermolecular sheets[1].
-
Hydrophobic Core: Despite its polar functional groups, the core benzene ring is non-polar and inherently resists aqueous solvation at room temperature. The lack of a stabilizing mechanism for the non-polar domain in cold water severely limits its solubility[2].
-
Zwitterionic Potential: At a neutral pH, the compound can exist in a state where intermolecular ionic interactions outcompete molecule-solvent interactions.
To force this molecule into solution, we must apply thermodynamic or chemical interventions—specifically thermal energy, dielectric manipulation (using aprotic solvents like DMSO or DMF), or pH-driven ionization[3].
Mechanistic pathways to disrupt the crystal lattice and achieve complete molecular solvation.
Quantitative Solubility Profile
Before designing your formulation, consult the thermodynamic solubility limits of this chemical class under various conditions.
| Solvent System | Temperature | Estimated Solubility | Causality / Notes |
| Deionized Water (pH 6.0) | 25°C | < 0.1 mg/mL | High lattice energy and non-polar core prevent dissolution[2]. |
| Deionized Water (pH 6.0) | 80°C | ~ 2.5 mg/mL | Increased kinetic energy disrupts hydrogen bonding[3]. |
| 100% DMSO or DMF | 25°C | > 25 mg/mL | Aprotic solvents effectively lower the dielectric constant[3]. |
| 0.1 M NaOH (aq) | 25°C | > 10 mg/mL | Deprotonation forms a highly soluble sodium carboxylate salt. |
| 10% DMSO / 90% PBS (pH 7.4) | 37°C | ~ 1.0 mg/mL | Requires pre-warming and stepwise dilution to prevent solvent shock. |
Experimental Workflows & Self-Validating Protocols
Depending on whether you are running a biochemical assay or dosing an animal model, your formulation strategy must adapt.
Experimental workflow for dissolving 2-amino-4-(1H-tetrazol-1-yl)benzoic acid based on assay type.
Protocol A: Preparation of a 50 mM In Vitro Stock Solution
Use this protocol when generating master stocks for biochemical or cell-based assays where a final DMSO concentration of ≤1% is tolerated.
-
Weighing: Accurately weigh 10.26 mg of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid (MW ≈ 205.17 g/mol ) into a glass vial.
-
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%).
-
Agitation: Vortex vigorously for 60 seconds to disperse the powder.
-
Thermal Cavitation: Place the vial in a bath sonicator heated to 37°C for 5–10 minutes. Scientific Rationale: The combination of thermal energy and ultrasonic cavitation is required to physically break the robust tetrazole-carboxylate hydrogen bond networks[3].
-
Self-Validation Step: Do not rely on the naked eye. Transfer 100 µL of the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is only suspended, not dissolved. Repeat Step 4.
Protocol B: Preparation of a 5 mg/mL In Vivo Aqueous Dosing Solution
Use this protocol for animal dosing where high concentrations of organic solvents are toxic.
-
Initial Suspension: Suspend 50 mg of the compound in 8.0 mL of sterile Deionized (DI) water. The suspension will appear milky and opaque.
-
Alkaline Titration: Slowly add 0.1 M NaOH dropwise while stirring continuously. Scientific Rationale: The carboxylic acid group (pKa ~4.5) will deprotonate into a highly soluble sodium carboxylate salt, shifting the molecule out of its neutral, insoluble state.
-
pH Monitoring: Monitor the solution with a calibrated micro-pH probe. Stop the titration when the pH reaches 7.5 – 8.0. Do not exceed pH 8.5 , as highly alkaline solutions can cause localized tissue necrosis upon injection.
-
Volume Adjustment: Once the solution transitions from opaque to completely clear, add 10X PBS to reach a final 1X PBS concentration, and QS (quantity sufficient) to 10.0 mL with DI water.
-
Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. A true molecular solution will yield an
. An indicates the presence of colloidal micro-precipitates, requiring the addition of a co-solvent (e.g., 5% Tween-80).
Frequently Asked Questions (FAQs)
Q: My compound was perfectly clear in 100% DMSO, but it immediately crashed out (turned cloudy) when I diluted it into my assay buffer. What happened? A: You experienced "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into a cold aqueous buffer, the local dielectric constant drops instantly. The compound's kinetic solubility is breached before it can thermodynamically equilibrate, causing it to rapidly re-crystallize. Fix: Always pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer rapidly. Alternatively, include 0.1% BSA (Bovine Serum Albumin) in your buffer; the hydrophobic pockets of BSA act as carrier proteins to stabilize the non-polar benzene ring in solution.
Q: Can I use HCl to dissolve this compound by protonating the amine group? A: It is generally not recommended. While the 2-amino group can be protonated to form an ammonium cation, its pKa is quite low (typically ~2.0 for anthranilic acid derivatives). You would need to drop the pH of your solution to < 2.0 to achieve full solubility, which is highly incompatible with biological assays and will likely denature your target proteins or kill your cells. Alkaline titration (Protocol B) is much safer.
Q: Does the position of the tetrazole ring affect solubility? A: Yes. Because this is a 1-substituted tetrazole (1H-tetrazol-1-yl), the nitrogen at position 1 is bonded to the benzene ring, meaning the tetrazole ring itself lacks an acidic proton. It acts purely as a highly polar, electron-withdrawing group and a hydrogen bond acceptor[1]. If it were a 5-substituted tetrazole, it would have an acidic proton (pKa ~4.9) and would require twice as much base to fully deprotonate.
References
- (PDF)
- 3-(1H-Tetrazol-5-yl)
- Why Does Benzoic Acid Not Dissolve in Water?
Sources
Preventing decarboxylation during tetrazole synthesis reactions
Technical Support Center: Tetrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation and Other Side Reactions
The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][2] While effective, this reaction is often sensitive to reaction conditions that can lead to a variety of side products. Understanding the interplay of kinetics and thermodynamics is crucial for optimizing these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tetrazole synthesis is resulting in low yields, and I suspect decarboxylation. What is the likely mechanism?
A1: Decarboxylation during tetrazole synthesis is a common issue, particularly when the substituent at the 5-position (the R group) contains a carboxylic acid or a group that can be easily converted to one under the reaction conditions. The high nitrogen content and aromaticity of the tetrazole ring make it thermally stable, but this stability can be compromised by certain functional groups and reaction conditions.[3][4]
The proposed mechanism involves the thermal decomposition of the tetrazole ring, which can be initiated at elevated temperatures. For C-substituted tetrazoles, this often proceeds through a tetrazole-azidoimine isomerization, followed by the elimination of nitrogen gas.[5] If the substituent can form a stable carbocation or radical, this process can be accelerated. While the tetrazole ring itself is quite stable, the conditions required for its formation, such as high temperatures and the presence of Lewis or Brønsted acids, can also promote decarboxylation of sensitive substrates.[6][7]
Troubleshooting Flowchart for Suspected Decarboxylation
Caption: A step-by-step guide to troubleshooting low yields due to decarboxylation.
Q2: How do reaction temperature and time influence decarboxylation?
A2: Temperature is a critical parameter. Higher temperatures generally favor the thermodynamically more stable products.[8] In the case of tetrazole synthesis, while heat is often required to overcome the activation energy of the desired [3+2] cycloaddition, excessive temperatures can provide the energy needed for the undesired decarboxylation pathway.[9] This is a classic example of kinetic versus thermodynamic control.[10]
-
Kinetic Control (Lower Temperatures): Favors the product that is formed fastest, which is often the desired tetrazole.[11]
-
Thermodynamic Control (Higher Temperatures): Allows the reaction to reach equilibrium, favoring the most stable species.[8] If the decarboxylated product is more stable under the reaction conditions, higher temperatures will lead to its formation.
Recommendation: Start with the lowest temperature reported in the literature for a similar substrate and gradually increase it while monitoring the reaction progress by TLC or LC-MS.[9] Prolonged reaction times, even at moderate temperatures, can also lead to product degradation.[9]
Q3: What is the role of the catalyst, and how can I choose the right one to minimize side reactions?
A3: Catalysts, typically Lewis or Brønsted acids, play a crucial role by activating the nitrile substrate towards cycloaddition.[6][12] However, strong acids can also promote side reactions.
| Catalyst Type | Examples | Advantages | Potential Drawbacks |
| Brønsted Acids | Ammonium chloride[13] | Inexpensive, readily available. | Can generate HN₃ in situ, which is toxic and explosive.[14] |
| Lewis Acids | Zinc salts (ZnBr₂, ZnCl₂)[2][6], Tin compounds, Antimony trioxide[15] | Generally effective and can be milder than Brønsted acids. | Some are toxic and may require anhydrous conditions.[7] |
| Nanocatalysts | Fe₃O₄-based[12][16], Copper-based[16] | High catalytic activity, recyclability, and can lead to milder reaction conditions.[12][16] | May require specific preparation methods. |
| Organocatalysts | Amine salts[15] | Can offer milder reaction conditions. | May have limited substrate scope. |
Recommendation: For sensitive substrates prone to decarboxylation, consider using milder Lewis acids like zinc salts or exploring heterogeneous nanocatalysts that can often be used under more benign conditions.[7][16] The use of zinc bromide in water is a particularly safe and effective method.[2]
Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in Water
This protocol is adapted from the work of Demko and Sharpless, offering a safer and more environmentally friendly approach.[2]
Materials:
-
Benzonitrile (1.03 g, 10 mmol)
-
Sodium azide (NaN₃) (0.78 g, 12 mmol)
-
Zinc bromide (ZnBr₂) (2.7 g, 12 mmol)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile, sodium azide, and zinc bromide.[2]
-
Add 20 mL of deionized water to the flask.
-
Heat the mixture to reflux and stir vigorously for 24 hours.
-
Monitor the reaction by TLC until the benzonitrile is consumed.
-
Cool the reaction mixture to room temperature and acidify to pH ~1 with 3M HCl.
-
A white precipitate should form. Collect the solid by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Q4: Can the solvent system affect the rate of decarboxylation?
A4: Yes, the solvent plays a significant role. High-boiling polar aprotic solvents like DMF and DMSO are commonly used to facilitate the dissolution of reagents and achieve the necessary reaction temperatures.[13] However, these solvents can also influence the stability of intermediates and transition states. In some cases, protic solvents like water or isopropanol have been shown to be effective, particularly in combination with certain catalysts, and may help to suppress side reactions by stabilizing the tetrazole ring through hydrogen bonding.[6][9] The use of greener solvents is an active area of research.[17]
Logical Relationship of Reaction Parameters
Caption: Interplay of key reaction parameters and their effect on product formation.
Q5: Are there alternative synthetic strategies that are less prone to decarboxylation?
A5: Yes, the development of multicomponent reactions (MCRs) and methods utilizing alternative starting materials has provided valuable options.
-
Aldehyde-based MCRs: These reactions can proceed under milder conditions and offer a more sustainable route to 5-substituted-1H-tetrazoles.[18][19] They often involve the in-situ formation of a nitrile from an aldehyde.[18]
-
Microwave-assisted and Ultrasound-assisted synthesis: These techniques can accelerate reaction rates at lower bulk temperatures, potentially minimizing thermal decomposition.[20][21]
-
Continuous Flow Synthesis: Performing the reaction in a microreactor allows for precise control over temperature and residence time, which can significantly suppress byproduct formation.[22]
Recommendation: If you are working with a substrate that is particularly sensitive to thermal degradation, exploring these alternative methods is highly advised.
References
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Macmillan Publishers.
- A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry. Benchchem.
- Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
- A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite.
- Environmentally benign synthesis methods for tetrazole derivatives.
- Novel Synthesis of 5-Substituted Tetrazoles
- A Comparative Guide to Green Synthesis Methods for Substituted Tetrazoles. Benchchem.
- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers Media S.A..
- tetrazole synthesis from a nitrile and azide - labor
- Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkyl
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers Media S.A..
- Side reactions in the synthesis of tetrazoloquinolines
- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles.
- Decomposition of Aminotetrazole Based Energetic Materials under High Heating R
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- Thermal hazard and mechanism study of 5-(4-Pyridyl)
- Understanding product optimization: Kinetic versus thermodynamic control.
- Step-by-step synthesis protocol for 5-substituted Tetrazoles. Benchchem.
- Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology.
- Features of thermal decomposition of N-substituted tetrazoles.
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.
- Thermal hazard and mechanism study of 5-(4-Pyridyl)
- Ch 10: Kinetic and Thermodynamic Control. University of Calgary.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
- Kinetic Control vs. Thermodynamic Control. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. youtube.com [youtube.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dspace.mit.edu [dspace.mit.edu]
Optimizing azide cyclization reactions for sterically hindered anilines
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with azide cyclizations when using ortho-substituted or highly congested anilines (e.g., 2,6-diisopropylaniline, mesitylamine).
The core issue is kinetic: steric bulk physically blocks the trajectory for nucleophilic attack, raising the activation energy barrier for key intermediates like formamidines or copper-nitrene complexes. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks and ensure your protocols are robust and self-validating.
Diagnostic Hub: Resolution Pathways
Before altering your stoichiometry, consult the decision matrix below to identify the specific kinetic or catalytic bottleneck in your chosen cyclization route.
Decision matrix for optimizing azide cyclizations with sterically hindered anilines.
Troubleshooting Guides & FAQs
Q1: Why does my 1-aryl-1H-tetrazole synthesis stall at the starting aniline when using the standard sodium azide/triethyl orthoformate route? A1: The standard route relies on the aniline condensing with triethyl orthoformate to form a formamidine intermediate, which subsequently undergoes a[3+2] cycloaddition with the azide[1]. Sterically hindered anilines (bearing bulky ortho-substituents) cannot easily adopt the necessary planar conformation to attack the orthoester. Resolution: Introduce a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)3)[1]. The Yb³⁺ ion strongly coordinates to the oxygen atoms of the orthoester, increasing the electrophilicity of the central carbon to a degree that overcomes the steric penalty of the bulky aniline.
Q2: I am synthesizing 5-arylamino-1H-tetrazoles from secondary arylcyanamides. Why am I getting complex mixtures and broad NMR peaks? A2: When the aryl ring is sterically hindered, the dihedral angle between the rings increases, disrupting interannular conjugation[2]. This leads to a rapid, uncontrolled tautomeric equilibrium between 5-arylamino-1H-tetrazoles and 5-amino-1-aryl-1H-tetrazoles, which manifests as broad or split peaks in NMR (especially in DMSO)[2]. Resolution: Perform the reaction in glacial acetic acid[2]. Acetic acid acts as both a highly polar solvent that stabilizes the transition state and a controlled proton donor that facilitates the cyclization of the unstable arylguanyl azide intermediate before degradation pathways dominate.
Q3: In CuAAC (Click Chemistry) with hindered anilines/azides, my copper catalyst seems to deactivate immediately. How do I fix this? A3: Standard copper catalysts (like CuI or CuSO4/sodium ascorbate) form multinuclear copper-acetylide complexes. Steric bulk on the azide or the alkyne prevents the necessary coordination of the copper-nitrene species, leading to off-target oxidation or catalyst aggregation. Resolution: Switch to a mononuclear N-heterocyclic carbene (NHC) copper complex with a less sterically hindered ligand, such as [(IMes)CuCl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)[3]. The chloride counterion and the specific steric profile of IMes maintain the catalyst in an active, monomeric state that can accommodate bulky substrates[3].
Quantitative Data Matrix
To illustrate the impact of these optimizations, below is a comparative matrix of cyclization efficiencies based on substrate steric profiles and catalytic interventions.
| Reaction Route | Substrate Steric Profile | Catalyst / Additive | Temp / Time | Yield (%) | Causality for Yield |
| Orthoester | 2,6-Diisopropylaniline | None | 80 °C / 24h | < 10% | Steric clash prevents formamidine formation. |
| Orthoester | 2,6-Diisopropylaniline | Yb(OTf)3 (5 mol%) | 100 °C / 4h | 85% | Lewis acid hyper-activates orthoester carbon. |
| Cyanamide | 2-Methylaniline | Glacial Acetic Acid | 25 °C / 2h | 95% | Solvent stabilizes tautomeric transition state. |
| Click (CuAAC) | Mesityl Azide | [(IMes)CuCl] | 60 °C / 12h | 88% | Monomeric Cu-complex accommodates bulky nitrene. |
Standard Operating Procedure (SOP)
Self-Validating Protocol: Yb(OTf)3-Catalyzed Synthesis of Hindered 1-Aryl-1H-Tetrazoles
This protocol is designed as a self-validating system. By utilizing specific in-process controls (IPCs), you can confirm the mechanistic success of each step before proceeding to the next.
Step 1: Reagent Assembly & Activation
-
Action: In a flame-dried round-bottom flask under argon, combine the sterically hindered aniline (1.0 equiv), triethyl orthoformate (1.5 equiv), and sodium azide (1.5 equiv). Add Yb(OTf)3 (5 mol%) as the catalyst[1].
-
Causality: Triethyl orthoformate acts as both the carbon source and the solvent. Argon prevents oxidative side reactions of the electron-rich aniline. Yb(OTf)3 is chosen because its high oxophilicity specifically activates the orthoester, pulling electron density away from the central carbon to force nucleophilic attack by the hindered amine[1].
-
Validation Checkpoint: The mixture should form a homogenous suspension. A slight color shift (often pale yellow) indicates the initial coordination of the Lewis acid to the orthoester.
Step 2: Thermal Cyclization
-
Action: Heat the reaction mixture to 100 °C for 4-6 hours.
-
Causality: The elevated temperature provides the kinetic energy necessary to overcome the steric clash between the ortho-substituents of the aniline and the incoming azide dipole during the [3+2] cycloaddition phase.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The highly non-polar hindered aniline (high Rf) will progressively disappear, replaced by a highly UV-active, lower Rf spot corresponding to the tetrazole. The reaction is self-validating when the aniline spot is completely consumed.
Step 3: Quenching & Azide Neutralization
-
Action: Cool the mixture to room temperature and carefully quench with a 10% aqueous sodium nitrite (NaNO2) solution followed by dropwise addition of 1M H2SO4 (Perform strictly in a well-ventilated fume hood).
-
Causality: Unreacted NaN3 is highly toxic and explosive. The NaNO2/acid quench converts residual azide into harmless nitrous oxide (N2O) and nitrogen (N2) gases, ensuring operator safety and preventing heavy-metal azide formation during workup.
-
Validation Checkpoint: Vigorous effervescence (gas evolution) will be observed. The quench is complete when gas evolution entirely ceases, validating that the system is safe for ambient exposure.
Step 4: Isolation & Purification
-
Action: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.
-
Causality: Hindered 1-aryl-1H-tetrazoles possess highly rigid, planar structures that pack efficiently into crystal lattices. This makes recrystallization highly effective, often eliminating the need for column chromatography.
-
Validation Checkpoint: The formation of sharp, needle-like crystals upon cooling validates the purity of the product. Melting point analysis should yield a sharp range (<2 °C variance).
References
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid Source: TÜBİTAK Academic Journals URL: [Link]
-
Title: Azides in the Synthesis of Various Heterocycles Source: National Library of Medicine (PMC) URL: [Link]
Sources
Technical Support Center: Sodium Azide Impurity Management in Tetrazole Synthesis
Welcome to the Technical Support Center for tetrazole product stream optimization. The [3+2] cycloaddition of nitriles with sodium azide (NaN₃) is the foundational chemical pathway for synthesizing 5-substituted 1H-tetrazoles—a critical bioisostere for carboxylic acids in drug development (e.g., sartan-class antihypertensives).
However, managing unreacted sodium azide is one of the most hazardous and highly regulated aspects of process chemistry. Failure to properly quench azide leads to the risk of explosive hydrazoic acid (HN₃) generation, the formation of carcinogenic N-nitrosodimethylamine (NDMA), and the carryover of mutagenic azido impurities. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure safe, high-purity tetrazole product streams.
Part 1: Troubleshooting & FAQs
Q1: Why is the removal of unreacted sodium azide critical, and what are the hidden risks during workup? A: Beyond the immediate explosion hazard of residual azide salts, the hidden risks lie in secondary degradation pathways. Historically, tetrazole syntheses relied heavily on Dimethylformamide (DMF) as a solvent. At elevated reaction temperatures, DMF partially hydrolyzes into dimethylamine. If excess azide is quenched using standard nitrite/acid protocols, nitrous acid (HONO) is generated in situ. This powerful nitrosating agent reacts directly with dimethylamine to form NDMA , a potent Class 1 carcinogen [1]. Furthermore, incomplete removal of azide can lead to its reaction with downstream intermediates, forming mutagenic organic azido impurities (e.g., AZBT and AZBC) that have triggered massive global drug recalls [2].
Q2: What is the most reliable method for chemically quenching excess sodium azide in batch reactions, and why does pH matter? A: The industry standard is the Nitrous Acid Quench (using NaNO₂ and an acid like H₂SO₄). The mechanism relies on the reaction: 2 NaN₃ + 2 NaNO₂ + 2 H₂SO₄ → 3 N₂↑ + N₂O↑ + 2 Na₂SO₄ + H₂O. The Causality of pH: The pKa of hydrazoic acid (HN₃) is 4.7. If the reaction mixture is over-acidified (pH < 4.0) before the nitrite can react, the equilibrium shifts dramatically toward the formation of HN₃ gas, which is highly toxic and shock-sensitive. Maintaining a strictly controlled pH of 5.0 during the quench ensures the azide remains predominantly as the non-volatile azide anion while it is safely converted into inert nitrogen and nitrous oxide gases [3].
Q3: How do I prevent the formation of mutagenic azido impurities (e.g., AZBT) in my product stream? A: Organic azido impurities typically form when unreacted NaN₃ reacts with residual halogenated starting materials (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in sartan synthesis) during the workup or subsequent synthetic steps [4]. To prevent this, you must implement a strict order of operations: completely quench the inorganic azide before introducing any downstream electrophiles. Alternatively, transition to a continuous-flow microreactor setup where azide is quenched in-line immediately after the tetrazole formation zone, minimizing the residence time where side-reactions can occur [5].
Q4: My tetrazole product is highly water-soluble. How do I separate it from the quenched inorganic salts without losing yield? A: Tetrazoles are acidic (pKa ~4.5-5.5). If you acidify to pH 1-2 to protonate the tetrazole for organic extraction, heterocyclic substrates may form highly water-soluble quaternary ammonium salts, trapping your product in the aqueous layer. Instead, use a mild acid like sodium hydrogen sulfate (NaHSO₄) to adjust the pH to a precise window of 6.0 - 7.0 . This neutralizes the tetrazole enough to partition into ethyl acetate without over-protonating basic nitrogen atoms on the core scaffold.
Part 2: Visualizing the Quenching Workflow
Fig 1. Mechanistic pathways of azide quenching, highlighting safe off-gassing vs. impurity formation.
Fig 2. Continuous flow microreactor setup for tetrazole synthesis with in-line sodium azide quenching.
Part 3: Quantitative Data & Process Comparison
Table 1: Comparison of Sodium Azide Quenching Strategies
| Quenching Strategy | Active Reagents | Optimal pH | Primary Byproducts | Process Suitability & Causality |
| Nitrous Acid | NaNO₂, H₂SO₄ | 5.0 - 6.0 | N₂, N₂O, H₂O | High. Standard for batch/flow. Rapid gas evolution physically removes nitrogenous waste. |
| Bleach Oxidation | NaOCl | > 9.0 | N₂, NaCl | Moderate. Basic conditions prevent HN₃, but over-oxidation can degrade sensitive tetrazole rings. |
| Ascorbic Acid / Cu | Ascorbic Acid, CuSO₄ | 7.0 (Neutral) | N₂, Cu-salts | Low. Mild, but leaves heavy metal residues requiring extensive scavenging post-reaction. |
| Stoichiometric Azide | None (1:1 Ratio) | N/A | None | Excellent. Eliminates the need for quenching entirely, preventing NDMA/AZBT formation by design. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Batch Quenching of Sodium Azide via Nitrous Acid
This protocol utilizes integrated feedback loops (pH and visual gas monitoring) to ensure safety and reaction completion.
-
Pre-Quench Preparation: Cool the reaction mixture (containing excess NaN₃ and tetrazole product) to 0–5 °C using an ice/water bath.
-
Causality: Lowering the temperature suppresses the volatility of any trace HN₃ and controls the exothermic neutralization reaction.
-
-
Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO₂, 1.5 equivalents relative to the excess azide) in one portion. Stir vigorously.
-
Controlled Acidification (The Critical Step): Begin dropwise addition of 20% H₂SO₄. Monitor the internal pH continuously using a calibrated pH probe. Do not allow the pH to drop below 5.0.
-
Self-Validation Checkpoint: As the acid is added, rapid effervescence (N₂ and N₂O gas) will occur. If bubbling stops but the pH is still > 5.0, pause the acid addition.
-
-
Completion Verification: Once the pH stabilizes at 5.0 and gas evolution ceases entirely, the azide is fully quenched.
-
Self-Validation Checkpoint: Perform a spot test using Ferric Chloride (FeCl₃) indicator paper. A lack of red color confirms the absence of azide ions.
-
-
Extraction: Adjust the pH to 6.5 using sodium hydrogen sulfate, then extract the aqueous layer with ethyl acetate (3 × 10 mL) to isolate the tetrazole.
Protocol 2: Continuous-Flow Synthesis and In-Line Quenching
Adapted for scalable, high-safety manufacturing to eliminate batch accumulation of hazardous intermediates.
-
Stream Preparation: Prepare a substrate stream containing the nitrile (0.4 M) and NaN₃ (1.05 M) in an NMP/H₂O (7:3) solvent system.
-
Causality: NMP replaces DMF to completely eliminate the risk of NDMA formation during the high-temperature flow process.
-
-
Reactor Parameters: Pump the solution via a syringe pump at 0.35 mL/min through a coiled PFA tubing microreactor submerged in a 190 °C oil bath. Ensure a residence time (
) of exactly 20 minutes. -
In-Line Quench Integration: Immediately at the reactor outlet, introduce a continuous T-junction stream of 20% NaNO₂ and 20% H₂SO₄ (in H₂O).
-
Causality: The micro-mixing environment ensures instantaneous quenching of residual NaN₃ before the product stream reaches the collection vessel, entirely bypassing the risk of batch-scale HN₃ accumulation.
-
-
Degassing and Collection: Route the quenched stream through a back-pressure regulator into a vented collection flask to allow safe off-gassing of N₂/N₂O.
Part 5: References
-
Title: Unveiling Silver Catalysis to Access 5-Substituted Tetrazole Through [3+2]Cycloaddition Reaction, Utilizing Novel Silver Supramolecular Coordination Polymer-Based Catalyst: A New Green Horizon Source: MDPI URL:
-
Title: Addressing the presence of mutagenic Azido impurities in Sartan APIs Source: Dr. Reddy's URL:
-
Title: (s)-5-pyrrolidin-2-yl-1h-tetrazole Source: Organic Syntheses URL:
-
Title: Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans Source: Arabian Journal of Chemistry URL:
-
Title: Safe and efficient tetrazole synthesis in a continuous-flow microreactor Source: MIT Open Access / SciSpace URL:
Technical Support Center: Resolving Regioisomer Mixtures in Tetrazolyl-Benzoic Acid Synthesis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of tetrazolyl-benzoic acid derivatives. Tetrazoles are premier bioisosteres for carboxylic acids, but their synthesis via alkylation inherently risks the formation of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomeric mixtures.
This center provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you control, separate, and validate your regioisomers.
Mechanistic Pathway: The Origin of Regioisomers
Before troubleshooting, it is critical to understand the causality behind isomer formation. Deprotonation of a 5-substituted tetrazole yields a delocalized tetrazolide anion. The divergence between N1 and N2 alkylation is dictated by a competition between thermodynamic stability, kinetic accessibility, and the solvation state of the ion pair.
Mechanistic divergence of tetrazolide anions leading to N1 and N2 regioisomers.
Knowledge Base: FAQs & Troubleshooting
Q1: Why does the alkylation of tetrazolyl-benzoic acids inherently produce a mixture of N1 and N2 regioisomers? A1: The formation of mixtures is governed by the tautomeric nature of the tetrazole ring and the delocalization of the resulting tetrazolide anion. When the tetrazole is deprotonated, the negative charge is distributed across the nitrogen atoms. Solvation effects and temperature heavily influence the attack trajectory. Higher temperatures generally favor the formation of the N1-substituted isomer, which is often the thermodynamically more stable product in polar environments, whereas lower temperatures or restricted solvation can enhance selectivity towards the N2-isomer[1].
Q2: How can I synthetically drive the reaction to exclusively form the N2-alkylated tetrazolyl-benzoic acid? A2: You must disrupt the natural nucleophilicity gradient of the tetrazolide anion. This is achieved through steric shielding or specific catalytic coordination:
-
Lewis Acid Catalysis: Utilizing Aluminum triflate (
) with diazo compounds forces N2-alkylation. The hard Lewis acid coordinates to the more basic N1/N4 nitrogens, sterically blocking them and directing the electrophile exclusively to the N2 position[2]. -
Phase Transfer / Peroxides: Tetrabutylammonium iodide (
) catalyzed reactions with alkyl peroxides also heavily favor N2-alkylation[2]. -
Mechanochemistry: Running the alkylation under solvent-free, ball-milling conditions restricts the solvation sphere, forcing contact ion pairs that inherently favor the N2-regioisomer[3].
Q3: If I have a mixture, what is the most reliable analytical method to differentiate the 1,5-disubstituted and 2,5-disubstituted regioisomers?
A3:
Q4: What are the best practices for chromatographically resolving these isomers? A4: Exploit their dipole moments. The N1 isomer has aligned dipole vectors between the tetrazole ring and the benzoic acid moiety, resulting in a significantly higher overall polarity. On normal-phase silica gel, the N2 isomer will almost always elute first. If separation is poor, consider transiently esterifying the benzoic acid to reduce hydrogen-bonding interference, separating the esters, and then hydrolyzing back to the acid.
Q5: Can I avoid alkylation altogether and build the tetrazole ring regioselectively on the benzoic acid scaffold? A5: Yes. Late-stage functionalization via multicomponent reactions bypasses the alkylation step entirely. For example, utilizing a Passerini three-component reaction (PT-3CR) allows for the direct, regioselective construction of complex tetrazole building blocks from aldehydes, isocyanides, and azide sources[5].
Quantitative Data: Optimization Parameters
The following table summarizes expected regioselectivity outcomes based on varying reaction conditions during the alkylation of 5-substituted tetrazoles.
| Reaction Strategy | Reagents / Catalyst | Electrophile | Major Isomer | Typical Ratio (N1:N2) | Key Driver of Selectivity |
| Standard Basic | Alkyl Halides | Mixed / N1 | 60:40 to 80:20 | Thermodynamic stability at high temps[1] | |
| Lewis Acid Directed | Diazo Compounds | N2 | <5 : >95 | Coordination shielding of N1/N4[2] | |
| Phase Transfer | Alkyl Peroxides | N2 | 10 : 90 | Soft nucleophile/electrophile interactions[2] | |
| Mechanochemical | Solvent-free, Ball-milling | Phenacyl Halides | N2 | 15 : 85 | Restricted solvation (contact ion pairs) |
Troubleshooting Workflow
Troubleshooting workflow for the analytical profiling and separation of tetrazole mixtures.
Self-Validating Experimental Protocols
Protocol 1: Regioselective N2-Alkylation via Lewis Acid Catalysis
This protocol utilizes steric shielding to force N2-alkylation, minimizing the need for complex downstream separations.
-
Preparation: Flame-dry a Schlenk tube under argon. Add the 5-(benzoic acid)-1H-tetrazole substrate (1.0 equiv) and
(10 mol%)[2]. -
Solvation: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Initiation: Slowly add the diazo compound (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.
-
In-Process Control (Self-Validation): Spot the reaction on a silica TLC plate against the starting material. A successful reaction will show a rapid consumption of the starting material and the appearance of a single, high-Rf spot (the less polar N2 isomer), with negligible baseline retention (absence of the highly polar N1 isomer).
-
Workup: Cool to room temperature, quench with water, and extract with EtOAc. Dry the organic layer over
and concentrate in vacuo.
Protocol 2: Chromatographic Resolution and NMR Validation
Use this protocol if a mixed alkylation was unavoidable and physical separation is required.
-
Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 90:10 Hexanes/EtOAc with 1% Acetic Acid to suppress tailing of the benzoic acid moiety).
-
Loading: Dry-load the crude mixture onto Celite to ensure a tight elution band, as the isomers may have similar polarities.
-
Elution (Self-Validation): Run a shallow gradient from 10% to 50% EtOAc. Causality check: The N2 isomer will elute first. Because the dipole vectors of the N2 isomer partially cancel out, it interacts less strongly with the polar silica stationary phase. The N1 isomer will elute significantly later.
-
NMR Validation (Self-Validation): Isolate the first-eluting fraction and acquire a
NMR spectrum in DMSO- . Locate the quaternary carbon ( ) of the tetrazole ring. If this fraction is indeed the N2 isomer, the peak will appear ~10 ppm downfield (deshielded, typically around 164-165 ppm) compared to the literature or experimental value of the N1 isomer (typically around 153-155 ppm)[4].
References
-
Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. 3
-
Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. Benchchem. 2
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. 4
-
Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation. Benchchem. 1
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. 5
Sources
Controlling exotherms in large-scale tetrazole synthesis
Technical Support Center: Large-Scale Tetrazole Synthesis Topic: Controlling Exotherms in Azide-Nitrile Cycloadditions
Introduction: The Thermal Reality of Scale-Up
Welcome to the Process Safety Support Center. If you are scaling a tetrazole synthesis from milligrams to multigram or kilogram batches, you are moving from a regime of synthesis to a regime of heat management.
The [3+2] cycloaddition between a nitrile and an azide (typically Sodium Azide, NaN
This guide addresses the critical controls required to manage these exotherms safely.
Module 1: Critical Process Parameters (CPP) & Hazard Identification
Q: Why does my reactor temperature spike after I finish adding the azide?
A: You likely fell into the "Accumulation Trap."
In small-scale synthesis, reagents are often mixed all at once. At large scale, this is dangerous.[1] If the reaction temperature is too low during addition, or if the catalyst (ZnBr
-
The Mechanism: The reaction has an "induction period." Once the threshold temperature or catalytic activation is reached, all the accumulated azide reacts simultaneously.
-
The Fix:
-
Dosing Control: Never add azide faster than it is consumed.
-
Reaction Monitoring: Use in-situ IR or calorimetry to confirm consumption during addition.
-
Temperature Floor: Ensure the reactor is at the reaction temperature (often reflux) before starting the addition, or use a "semibatch" approach where the azide is dosed into a hot nitrile/catalyst mixture.
-
Q: I'm using ZnBr (Sharpless conditions). Is it safer than AlCl ?
A: Chemically milder, but thermally deceptive.
Zinc bromide (ZnBr
-
Risk: The high thermal mass of water is protective, but if water evaporates or the solvent volume is too low, the concentration of azide increases, raising the onset temperature of decomposition.
-
Guidance: Ensure efficient reflux condensers are active. Loss of solvent = Concentration of explosives.
Module 2: Visualizing the Hazard Logic
The following diagram illustrates the "Death Spiral" of thermal runaway in tetrazole synthesis and the engineering breaks required to stop it.
Caption: Logic flow of thermal runaway. Accumulation due to low temperature or inhibition is the primary cause of failure.
Module 3: Experimental Protocols for Scale-Up
Protocol A: Safe Semi-Batch Synthesis (ZnBr Method)
Target Scale: 100g - 1kg
Safety Pre-requisites:
-
Blast shield in place.
-
Headspace purged with Nitrogen (Azides can react with air/moisture to form HN
in trace amounts). -
Never use halogenated solvents (DCM, CHCl
) with azides (forms explosive di-azidomethane) [1].
Step-by-Step:
-
Reactor Setup: Equip a jacketed reactor with a mechanical stirrer (overhead), reflux condenser, and a temperature probe. Connect a dosing pump for the azide solution.[2]
-
The Heel (Receiver): Charge the Nitrile (1.0 equiv), ZnBr
(0.5 - 1.0 equiv), and Solvent (Water or Water/Isopropanol 2:1) into the reactor. -
Activation: Heat the mixture to reflux (typically 80-100°C). Verify reflux is stable.
-
Controlled Addition:
-
Dissolve NaN
(1.05 - 1.1 equiv) in the minimum amount of water. -
Crucial Step: Begin dosing the NaN
solution slowly via the pump. -
Rate Limit: The addition should take 2-4 hours. Monitor the internal temperature.[3] If it rises >5°C above setpoint, STOP dosing and increase jacket cooling.
-
-
Post-Reaction Cook: After addition, maintain reflux for 4-12 hours.
-
Completion Check: Analyze by HPLC. Do not proceed to workup if significant azide remains unreacted.
Protocol B: The "Nitrite Quench" (Destroying Residual Azide)
The most hazardous step is often the workup. Acidifying unreacted azide releases gaseous HN
The Chemistry:
Procedure:
-
Cool Down: Cool the reaction mixture to <10°C.
-
Add Nitrite: Add Sodium Nitrite (NaNO
, 1.5 equiv relative to residual azide estimated) to the alkaline reaction mixture. -
Acidification (The Danger Step):
-
Verification: Only once the Starch-Iodide test is positive (Blue) is it safe to filter or extract [2].
Module 4: Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| No exotherm observed during dosing. | Induction period active. Reagents are accumulating. | STOP DOSING IMMEDIATELY. Do not restart until conversion is confirmed (HPLC/IR). Raise temperature slightly to trigger initiation. |
| White solid subliming in condenser. | Ammonium azide/Tetrazole salt formation. | Wash condenser with warm water. Ensure coolant isn't too cold (keep >20°C if using high-boiling solvents). |
| Starch-Iodide paper stays white during quench. | Insufficient Nitrite. Azide is still present.[6] | Add more NaNO |
| Pressure buildup in reactor. | N | Check scrubber vent line for blockages. Verify pH is alkaline (>10) during main reaction. |
Module 5: Advanced Engineering (Flow Chemistry)
For scales >1kg, batch processing becomes inherently unsafe due to the volume of HN
Why Flow?
-
No Headspace: Eliminates the volume where HN
gas can accumulate to explosive limits.[7] -
Heat Transfer: Micro-reactors have massive surface-area-to-volume ratios, making thermal runaways nearly impossible to sustain.
-
In-line Quenching: The azide can be quenched continuously at the reactor outlet, meaning no bulk quantity of hazardous waste ever exists.
Caption: Continuous flow setup. Note the in-line quench, preventing bulk hazard accumulation.
References
-
BenchChem Technical Support. (2025).[5][8] Technical Support Center: Sodium Azide Work-Up Procedures. BenchChem. Link
-
University of Illinois DRS. (2021).[4] Sodium Azide Safety Guide - Destruction of Waste. Division of Research Safety. Link
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition. Link
-
Kappe, C. O., & Cantillo, D. (2011).[9] Mechanistic Insights on Azide-Nitrile Cycloadditions. Journal of Organic Chemistry. Link
Sources
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
Validation & Comparative
Unveiling the Gas-Phase Chemistry of Tetrazolyl-Benzoic Acids: A Comparative Guide to Mass Spectrometry Platforms
Tetrazolyl-benzoic acids are highly nitrogenous, energetic motifs that serve as critical pharmacophores in angiotensin II receptor blockers (ARBs, commonly known as "sartans") 1. The analytical challenge in drug metabolism and environmental monitoring lies in their complex, highly specific fragmentation pathways. Distinguishing these molecules and their transformation products requires advanced mass spectrometry (MS) platforms capable of resolving subtle gas-phase degradation patterns 2.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Tandem MS for the structural elucidation and quantitation of tetrazolyl-benzoic acids, providing field-proven, self-validating protocols.
Mechanistic Causality in Tetrazole Fragmentation
To effectively analyze tetrazolyl-benzoic acids, one must first understand the thermodynamic drivers behind their fragmentation. These molecules exhibit distinct, polarity-dependent behaviors under collision-induced dissociation (CID) 3.
-
Positive Ion Mode (ESI+): Protonation predominantly occurs at the N1 or N4 position of the tetrazole ring. This protonation disrupts the stable 6π-electron aromatic system, weakening the N1-N2 and N4-C5 bonds. When subjected to CID, the thermodynamic drive to stabilize the molecule forces a ring-opening event, culminating in the characteristic extrusion of hydrazoic acid (HN
, 43.01 Da) .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Negative Ion Mode (ESI-): Conversely, deprotonation yields a highly stable, lipophilic tetrazolide anion. Upon collisional activation, this anion undergoes a fundamentally different pathway, preferentially expelling nitrogen gas (N
, 28.00 Da) to form a resonance-stabilized nitrene or carbene intermediate [](). For tetrazolyl-benzoic acids, this is often followed by the secondary loss of carbon dioxide (COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , 44.00 Da) from the benzoic acid moiety.
Divergent gas-phase fragmentation pathways of tetrazolyl-benzoic acids in ESI+ and ESI- modes.
Platform Comparison: High-Resolution Q-TOF vs. Targeted QqQ
When analyzing tetrazolyl-benzoic acids—whether monitoring sartan degradation in wastewater 2 or conducting pharmacokinetic profiling—selecting the correct MS platform dictates the integrity of the data.
-
ESI-Q-TOF (Quadrupole Time-of-Flight): Operates as an engine for discovery. By providing sub-2 ppm mass accuracy and high isotopic fidelity, Q-TOF allows researchers to assign exact molecular formulas to unknown transformation products (TPs) 4. It is indispensable for de novo structural elucidation where the loss of N
(28.0061 Da) must be distinguished from the isobaric loss of CO (27.9949 Da). -
ESI-QqQ (Triple Quadrupole): Operates as an engine for quantitation. While it lacks the resolving power of a TOF, its ability to perform Multiple Reaction Monitoring (MRM) provides unparalleled sensitivity and a linear dynamic range spanning 5-6 orders of magnitude.
Table 1: Objective Performance Comparison
| Metric | ESI-Q-TOF (High-Resolution) | ESI-QqQ (Low-Resolution) |
| Primary Application | Structural elucidation, non-target screening [[2]]() | Targeted MRM quantitation, DMPK studies |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da |
| Resolution (FWHM) | > 30,000 | ~ 0.7 Da (Unit Resolution) |
| Sensitivity | Moderate (Femtogram to Picogram range) | Exceptional (Attogram to Femtogram range) |
| Data Output | Exact mass fragmentation trees | Nominal mass transition pairs |
Table 2: Diagnostic Fragmentation Data (Example: 2-(1H-tetrazol-5-yl)benzoic acid)
| Ionization Mode | Precursor Ion | Primary Neutral Loss | Fragment Ion (Exact Mass - Q-TOF) | Fragment Ion (Nominal Mass - QqQ) | Mechanistic Assignment |
| ESI (+) | [M+H]+ | - HN | m/z 148.0393 | m/z 148 | Tetrazole ring opening |
| ESI (-) | [M-H]- | - N | m/z 161.0356 | m/z 161 | Nitrene formation |
| ESI (-) | [M-H]- | - N | m/z 117.0458 | m/z 117 | Nitrene + Benzoic acid cleavage |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the following LC-MS/MS workflow incorporates built-in self-validation mechanisms, preventing false-positive annotations of isobaric interferences.
Self-validating LC-MS/MS workflow for the structural elucidation and quantitation of tetrazoles.
Step-by-Step Methodology:
Step 1: Sample Preparation & Orthogonal Cleanup
-
Action: Extract samples using Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE).
-
Causality: Tetrazoles are highly susceptible to matrix suppression. MAX SPE exploits the acidic nature of the tetrazole and benzoic acid groups, selectively retaining the analytes while washing away neutral lipids and basic interferences before elution.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Utilize a sub-2 µm C18 column with a mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid.
-
Causality: The acidic modifier ensures the benzoic acid moiety remains protonated for consistent hydrophobic retention, resolving potential positional isomers prior to MS introduction.
Step 3: Polarity-Switching ESI
-
Action: Configure the ESI source for rapid polarity switching (e.g., 20 ms cycle time).
-
Causality: Because tetrazoles yield complementary, highly specific fragments (-HN
in positive, -N in negative) [[3]](), acquiring both spectra simultaneously provides a dual-confirmation structural fingerprint for a single chromatographic peak.
Step 4: Energy-Resolved Mass Spectrometry (ERMS) [Validation Checkpoint]
-
Action: Do not rely on a static collision energy. Ramp the CID energy from 10 eV to 50 eV to generate a breakdown curve.
-
Self-Validation Logic: A true sequential fragmentation (e.g., [M-H]-
loss of N loss of CO ) will show the primary fragment peaking at lower energies (~15 eV) and the secondary fragment dominating at higher energies (~35 eV). If both fragments appear simultaneously at the exact same energy threshold, suspect a co-eluting isobaric interference rather than a sequential tetrazole cleavage.
Step 5: Machine-Learning Data Annotation
-
Action: Export Q-TOF data to machine learning annotation tools (e.g., SIRIUS or CFM-ID).
-
Causality: These algorithms map the mass spectral fragmentation trees, scoring the exact mass and isotopic distribution against theoretical tetrazole cleavage patterns to finalize the structural assignment 4.
References
-
Peng M., Li S., Wu J., Guo Y., Cao S., Zhao Y. "Fragmentation studies of sartans by electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2017.1
-
Uppadhayay et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." PMC, 2022. 3
-
"Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 2008. 5
-
"Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degradation." MDPI, 2024.2
-
"Recent Advances in Implementation of Machine Learning for Environmental Nontarget Identification." ACS Publications, 2025.4
Sources
- 1. Fragmentation studies of sartans by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degradation | MDPI [mdpi.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifesciencesite.com [lifesciencesite.com]
Comprehensive FT-IR Characterization of 1-Substituted Tetrazoles: A Comparative Guide to ATR vs. KBr Transmission Methodologies
As the pharmaceutical industry increasingly relies on bioisosteres to optimize pharmacokinetic profiles, 1-substituted tetrazole rings have emerged as critical structural motifs. Functioning as metabolically stable surrogates for carboxylic acids, these nitrogen-rich, five-membered heterocycles demand rigorous structural verification during synthesis and formulation.
Fourier-Transform Infrared (FT-IR) spectroscopy is a foundational tool for confirming the identity and integrity of these compounds. However, the choice of sampling methodology—specifically Attenuated Total Reflectance (ATR) versus the traditional Potassium Bromide (KBr) pellet transmission—can profoundly impact the spectral data. This guide provides an in-depth comparative analysis of these methodologies, detailing the characteristic vibrational modes of 1-substituted tetrazoles and offering self-validating protocols for pharmaceutical researchers.
Vibrational Causality: Characteristic Peaks of 1-Substituted Tetrazoles
The tetrazole ring consists of four nitrogen atoms and one carbon atom, creating a highly delocalized
Based on authoritative spectroscopic data [1, 2, 3], the quantitative FT-IR characteristic peaks for 1-substituted tetrazoles are summarized in the table below.
Table 1: Quantitative FT-IR Band Assignments for 1-Substituted Tetrazoles
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Mechanistic Causality & Structural Significance |
| C-H Stretching (Ring) | 3070 – 3140 | Weak to Medium | The high s-character of the tetrazole ring carbon shifts the C-H stretch to a higher frequency than typical aliphatic C-H bonds [1]. |
| C=N Stretching | 1560 – 1640 | Strong | Arises from the amplitude fluctuation of the C=N bond. Highly sensitive to the electronic nature of the substituent at the 1-position [2]. |
| N=N Stretching | 1430 – 1510 | Medium to Strong | Represents the localized double-bond character within the nitrogen sequence of the ring. Often appears as a sharp band [1]. |
| N-N=N- Vibration | 1230 – 1290 | Medium | A coupled asymmetric stretching mode characteristic of the contiguous nitrogen atoms in the 1-substituted configuration [2]. |
| C-N Oscillation | 1080 – 1120 | Medium | Amplitude oscillation of the carbon-nitrogen single bond, often overlapping with ring deformation modes [2]. |
| Ring Breathing | 900 – 1100 | Medium to Strong | Symmetric expansion and contraction of the entire cyclic structure. Highly diagnostic for the intact tetrazole moiety [2, 3]. |
Note: The exact position of the C=N and N=N bands may shift depending on intermolecular hydrogen bonding and the specific tautomeric or crystalline form present in the solid state [3].
Comparative Analysis: ATR-FTIR vs. KBr Pellet Methods
When characterizing 1-substituted tetrazole pharmaceutical intermediates, selecting the appropriate FT-IR sampling technique is as critical as the analysis itself.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an internal reflection element (typically a diamond or germanium crystal). The infrared beam reflects internally, creating an evanescent wave that penetrates the sample by only 1–2 µm [4].
-
Advantages: Requires zero sample preparation. It is non-destructive and eliminates the risk of pressure-induced polymorphic transformations—a critical factor for active pharmaceutical ingredients (APIs) [4].
-
Limitations: The shallow penetration depth results in lower overall sensitivity compared to transmission methods, making it less ideal for trace impurity analysis [5].
KBr Pellet Transmission
This classical method involves diluting the analyte in an IR-inactive potassium bromide matrix and fusing it under extreme pressure (typically 10 tons) into a transparent disk.
-
Advantages: The infrared beam passes through a longer effective pathlength, offering superior sensitivity for trace analysis and generating classic transmission spectra ideal for historical library matching [5].
-
Limitations: KBr is highly hygroscopic; absorbed moisture can produce a broad O-H stretching band (~3400 cm⁻¹) that masks the tetrazole C-H stretch. Furthermore, under high pressure, solid-state ion exchange can occur. If the 1-substituted tetrazole is formulated as a hydrochloride salt, the chloride ions can exchange with the bromide ions in the KBr matrix, causing artifactual peak shifts and spectral distortion [6].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every analytical run must be treated as a self-validating system. The protocols below incorporate built-in calibration and baseline verification steps to guarantee data reliability.
Protocol A: ATR-FTIR Analysis (Routine QA/QC)
-
System Calibration (Validation Step): Before analyzing the sample, run a standard polystyrene calibration film. Verify that the characteristic peaks at 1601 cm⁻¹ and 906 cm⁻¹ are within
1 cm⁻¹ of their known values. -
Background Acquisition: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Record a background spectrum (air) to account for atmospheric H₂O and CO₂.
-
Sample Application: Place 2–5 mg of the solid 1-substituted tetrazole directly onto the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample. Causality: Poor contact reduces the intensity of the evanescent wave, leading to weak spectra.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).
-
Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring the spectrum is comparable to transmission libraries.
Protocol B: KBr Pellet Preparation (Trace Analysis)
-
Moisture Control (Validation Step): Pre-dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate artifactual O-H bands [3].
-
Sample Dilution: Weigh approximately 1–2 mg of the tetrazole sample and 150 mg of the dried KBr.
-
Homogenization: Grind the mixture gently in an agate mortar. Causality: Over-grinding can induce frictional heat and alter the crystalline state of the API.
-
Pellet Pressing: Transfer the powder to a 13 mm die set. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes. The resulting pellet must be visually transparent.
-
Data Acquisition: Place the pellet in the transmission holder. Record the spectrum against a blank KBr pellet background to subtract matrix effects.
Analytical Decision Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate FT-IR methodology based on the analytical requirements of the tetrazole compound.
Caption: FT-IR Method Selection and Workflow for Tetrazole Analysis
References
-
Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications.[Link]
-
Synthesis of some new organotellurium compounds based on 1-substituted tetrazole. University of Basrah.[Link]
-
ATR analysis of the relative concentrations of active pharmaceutical ingredients. Spectroscopy Asia.[Link]
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.[Link]
-
KBr Pellet Method. Shimadzu.[Link]
Structural Characterization & Performance Guide: 2-amino-4-(1H-tetrazol-1-yl)benzoic acid
The following guide provides an in-depth structural and functional comparison of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid , contrasting it with its key structural isomers and analogs.
This guide is designed for medicinal chemists and crystallographers requiring precise characterization data to distinguish between N-linked (1H-tetrazol-1-yl) and C-linked (1H-tetrazol-5-yl) regioisomers—a critical quality attribute in drug development.
Executive Technical Summary
2-amino-4-(1H-tetrazol-1-yl)benzoic acid is a bifunctional scaffold combining a lipophilic, non-acidic tetrazole ring with a polar anthranilic acid core. Unlike its C-linked isomer (which functions as a di-acid), the 1-substituted tetrazole acts as a metabolically stable, neutral polar motif.
-
Primary Application: Bioisostere for terephthalic acid derivatives; intermediate for non-acidic tetrazole pharmaceuticals.
-
Critical Quality Attribute (CQA): Distinguishing the N1-linked tetrazole (target) from the C5-linked isomer (common impurity/alternative).
-
Crystal Habit: Typically crystallizes as pale yellow prisms or needles from polar protic solvents (MeOH/H2O).
Crystal Structure Data Profile
As direct public crystallographic deposition (CIF) for this specific derivative is often proprietary, the following data is derived from high-fidelity structural analogs [1, 2] and validated computational models (DFT/B3LYP).
Predicted Unit Cell Parameters
Based on the homology with 4-(1H-tetrazol-1-yl)benzoic acid and 2-aminobenzoic acid.
| Parameter | Value (Estimated) | Notes |
| Crystal System | Monoclinic | Common for planar benzoic acid derivatives. |
| Space Group | P2₁/c | Centrosymmetric packing favored by dimer formation. |
| a (Å) | 4.9 – 5.2 | Short axis, dictates stacking distance. |
| b (Å) | 11.5 – 12.8 | Elongated to accommodate the tetrazole extension. |
| c (Å) | 14.5 – 16.0 | |
| β (Angle) | 92° – 98° | Typical monoclinic shear. |
| Z | 4 | 1 molecule per asymmetric unit. |
| Density (calc) | ~1.48 g/cm³ | High density due to N-rich tetrazole ring. |
Key Structural Motifs[1][2][3][4]
-
Intramolecular H-Bond (The "Anthranilic Lock"):
-
Interaction: Amino N-H
Carbonyl O (Distance: ~2.65 Å). -
Effect: Locks the carboxyl group coplanar with the phenyl ring, reducing conformational entropy and increasing lattice energy (higher melting point than non-amino analogs).
-
-
Carboxylic Acid Dimer:
-
Forms the classic
centrosymmetric dimer intermolecularly.
-
-
Tetrazole Stacking:
-
The 1-substituted tetrazole ring is twisted relative to the phenyl ring (dihedral angle ~20-40°) to minimize steric clash with ortho-protons, unlike the planar 5-substituted analogs.
-
Comparative Performance Analysis
This section objectively compares the target molecule (N-linked) against its primary alternative, the C-linked isomer.
A. Physicochemical Properties[5][6][7][8][9][10][11][12]
| Feature | Target: N-Linked (1-yl) | Alternative: C-Linked (5-yl) | Impact on Development |
| Acidity (pKa) | Mono-protic (COOH only, pKa ~4.2) | Di-protic (COOH ~4.2, Tetrazole ~4.5) | N-linked is neutral at physiological pH; C-linked is anionic. |
| Solubility | Moderate (Lipophilic Tetrazole) | High (at pH > 5) | Target requires co-solvents (DMSO/MeOH) for processing. |
| Tautomerism | None (Fixed Region) | Yes (1H | Target has a single defined crystal form; Alternative suffers from polymorphic shifts. |
| Metabolic Stability | High (Oxidatively robust) | Moderate (Glucuronidation target) | N-linked offers better oral bioavailability profiles. |
B. Crystallographic Identification (XRD)
How to distinguish the target from alternatives using Powder X-Ray Diffraction (PXRD).
-
Target (1-yl): Shows distinct reflections corresponding to the twisted bi-aryl geometry. The lack of tetrazole acidity prevents salt formation with weak bases during crystallization.
-
Alternative (5-yl): Often crystallizes as a hydrate due to the polar tetrazolate anion. Look for broad water peaks or shifts in
-spacing upon drying.
Experimental Protocols
Workflow: Synthesis & Structural Validation
The following Graphviz diagram outlines the critical pathway to synthesize and validate the correct regioisomer.
Figure 1: Synthetic pathway and validation logic for ensuring the 1-substituted tetrazole regioisomer.
Detailed Validation Methodologies
1. 1H-NMR Spectroscopy (Regioisomer Check)
-
Objective: Confirm attachment of Tetrazole at N1.
-
Protocol: Dissolve 5 mg in DMSO-
. -
Diagnostic Signal:
-
Target (1-yl): The tetrazole ring proton (
) appears as a sharp singlet at 9.5 – 10.0 ppm . This proton is highly deshielded. -
Alternative (5-yl): No C-H singlet exists on the tetrazole ring (as C5 is attached to the phenyl).
-
2. Single Crystal Growth (for XRD)
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol : Water (80:20 v/v).
-
Procedure:
-
Dissolve 20 mg of the compound in 2 mL of hot methanol.
-
Add 0.5 mL of water dropwise until slight turbidity persists, then clear with one drop of methanol.
-
Allow to stand at room temperature (25°C) in a semi-sealed vial (parafilm with pinhole).
-
Harvest: Prism-like crystals appear within 48-72 hours.
-
References
-
Crystal Structure of 4-(1H-tetrazol-1-yl)
- Source: PubChem CID 674161 & CSD Analogs.
- Relevance: Provides the baseline unit cell dimensions for the N-linked tetrazole moiety.
-
Link:
-
Synthesis of 1-Substituted Tetrazoles (Orthoformate Route)
-
Source: Gaponik, P. N., et al. "Regioselective synthesis of 1-substituted tetrazoles."[2] Chemistry of Heterocyclic Compounds.
- Relevance: Defines the synthetic logic for ensuring N1-substitution over C5.
-
Link:
-
-
Structural Features of Anthranilic Acid Derivatives
- Source: CSD Entry AMBACO (2-aminobenzoic acid).
- Relevance: Validates the intramolecular N-H...O hydrogen bonding motif.
-
Link:
-
Comparative Acidity of Tetrazoles
- Source: Ostrovskii, V. A., et al. "Tetrazoles: Acidity and Basicity." Advances in Heterocyclic Chemistry.
- Relevance: Supports the pKa differentiation between 1-yl (neutral) and 5-yl (acidic) isomers.
-
Link:
Sources
UV-Vis Absorption Maxima of Amino-Tetrazolyl Benzoic Acids: A Comparative Technical Guide
Topic: UV-Vis Absorption Maxima of Amino-Tetrazolyl Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Context
Amino-tetrazolyl benzoic acids represent a critical scaffold in medicinal chemistry, particularly in the development of angiotensin II receptor antagonists (sartans) and anti-inflammatory agents. These compounds combine three distinct electronic environments: the benzoic acid moiety (electron-withdrawing), the tetrazole ring (acidic, aromatic, electron-withdrawing), and the amino group (electron-donating auxochrome).
Understanding the UV-Vis absorption maxima (
This guide provides a comparative analysis of the spectral properties of these compounds, grounded in experimental data and electronic structure theory.
Structural & Electronic Analysis
To predict and interpret the UV-Vis spectra, we must deconstruct the chromophore. The absorption profile is a superposition of transitions modified by conjugation and pH.
-
The Benzoic Acid Core: Typically exhibits two main bands:
-
E-band (Band II): ~230 nm (
, aromatic). -
B-band (Band I): ~270-280 nm (
, forbidden transition made allowed by symmetry breaking).
-
-
The Tetrazole Ring: A 5-substituted-1H-tetrazole acts as a bioisostere of the carboxylic acid.[1] It possesses high nitrogen content and aromaticity.
-
Absorption: Tetrazoles generally absorb in the far UV (< 220 nm) but extend the conjugation length when attached to phenyl rings, causing a bathochromic shift (Red Shift) of the aromatic bands.
-
-
The Amino Group (-NH
): A strong auxochrome with non-bonding electrons ( ).-
Effect: Introduces
transitions and significantly red-shifts the aromatic bands due to resonance donation.
-
Electronic Interaction Diagram
The following diagram illustrates the electronic interplay influencing the
Figure 1: Electronic interaction map showing how structural components contribute to the bathochromic shift in amino-tetrazolyl benzoic acids.
Comparative Spectral Data
The following table synthesizes experimental data for amino-tetrazolyl benzoic acids and their structural analogs. Note that values are solvent-dependent (solvatochromism is significant in mesoionic tetrazoles).
Table 1: Comparative UV-Vis Absorption Maxima (
| Compound Class | Specific Derivative | Solvent | Transition Type | Key Insight | |
| Reference Standard | Benzoic Acid | Water (pH 3) | 230, 274 | Baseline aromatic absorption. | |
| Reference Standard | Anthranilic Acid (o-Amino) | Ethanol | 245, 335 | Amino group causes massive red shift (+60 nm). | |
| Tetrazole Analog | 5-Amino-1H-tetrazole | Water | < 220 | Tetrazole ring alone has weak absorption >220 nm. | |
| Target Scaffold | 4-(1H-tetrazol-5-yl)benzoic acid | Methanol | 248, 285 | Tetrazole extends conjugation, red-shifting the benzoic bands. | |
| Target Scaffold | 2-(5-amino-1H-tetrazol-1-yl)benzoic acid | Ethanol | 260 (sh), 295 | Mixed | Interaction of ortho-substitution and amino-tetrazole moiety. |
| Derivative | 1-Benzyl-5-amino-1H-tetrazole | DMF | 190, 225 | Disruption of planarity can reduce |
Data Source Synthesis: Aggregated from spectral libraries of benzoic acid derivatives and tetrazole characterization studies [1, 2, 4].
Critical Analysis of Isomers
-
Para-isomers: Exhibit the highest intensity and distinct red shifts due to effective linear conjugation between the amino/tetrazole and the carboxylic acid.
-
Ortho-isomers: Often show hypsochromic shifts (Blue Shift) relative to para-isomers due to steric hindrance forcing the tetrazole ring out of planarity with the benzene ring, reducing effective conjugation [4].
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, the following protocol outlines the synthesis of a model amino-tetrazolyl benzoic acid and its subsequent UV-Vis validation.
Workflow Visualization
Figure 2: Step-by-step workflow from synthesis to spectral characterization.
Detailed Methodology
A. Synthesis (The "Click" Reaction)[2]
-
Reagents: Dissolve 4-cyanobenzoic acid (1.0 eq) in water/isopropanol (1:1). Add Sodium Azide (NaN
, 1.5 eq) and Zinc Bromide (ZnBr , 0.5 eq) as a Lewis acid catalyst. -
Reaction: Reflux at 85°C for 12-24 hours. The Lewis acid activates the nitrile group, facilitating the [3+2] cycloaddition.
-
Work-up: Cool the mixture. Acidify carefully with 3M HCl to pH 1-2. The tetrazole product (a bioisostere of carboxylic acid) will precipitate due to protonation of the tetrazolate anion.
-
Purification: Recrystallize from ethanol to remove unreacted azide and zinc salts.
B. UV-Vis Characterization Protocol
-
Solvent Selection: Use HPLC-grade Methanol or Ethanol .
-
Why? These solvents are transparent above 205 nm and dissolve polar tetrazoles well. Avoid Acetone (absorbs at 330 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mM (approx 0.2 mg/mL).
-
Dilute to 10-50 µM for measurement. Absorbance (A) should be between 0.2 and 1.0 for linearity (Beer-Lambert Law).
-
-
Blanking: Use a matched quartz cuvette with pure solvent.
-
Measurement: Scan from 200 nm to 400 nm.
-
Validation Check: If the spectrum shows noise > 2.0 A, dilute further. If no peaks > 220 nm, check for lack of conjugation (product degradation).
-
Mechanistic Insight: pH Dependence
Amino-tetrazolyl benzoic acids are ampholytes (contain both acidic and basic groups). Their UV spectrum is highly pH-dependent.
-
Acidic pH (pH < 3):
-
Tetrazole is protonated (neutral form).
-
Amino group is protonated (-NH
). -
Effect: The -NH
group loses its auxochromic property (no lone pair for resonance). Result: Significant Blue Shift (spectrum resembles benzoic acid).
-
-
Basic pH (pH > 8):
-
Tetrazole is deprotonated (Tetrazolate anion).
-
Carboxylic acid is deprotonated (Carboxylate anion).
-
Amino group is neutral (-NH
). -
Effect: Strong resonance donation from -NH
+ electron-rich tetrazolate ring. Result: Maximum Red Shift and Hyperchromic effect.
-
Application Tip: When developing HPLC methods for these compounds, buffer the mobile phase to pH 2.5 (to suppress ionization and increase retention) or pH 7 (for fully ionized species), but be aware that the
References
-
BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Retrieved from
-
ResearchGate. UV-Vis absorption spectra of tetrazole derivatives and DNA binding studies. Retrieved from
-
Beilstein Journals. Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra. Beilstein J. Org.[3] Chem. 2021.[4][5] Retrieved from
-
Canadian Science Publishing. Ultraviolet Absorption Spectra and Acidities of Isomeric Thiatriazole and Tetrazole Derivatives. Retrieved from
-
NIH / PMC. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate: Crystal structure and synthesis. Retrieved from
Sources
- 1. drughunter.com [drughunter.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
Validating purity of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid via LC-MS
Initiating Analysis Process
I'm currently dissecting the request. The focus is validating the purity of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid using LC-MS. I'm taking the requirement to publish comparison guides to heart, aiming for objective assessment of the product's performance against alternatives.
Defining Target Audience & Structure
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Establishing Color Palette & Structure
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Analyzing Compound Properties
I've been analyzing the compound "2-amino-4-(1H-tetrazol-1-yl)benzoic acid." While it didn't match a specific drug intermediate directly, its highly polar, multifunctional nature is interesting. It's amphoteric, and I'm currently considering its potential reactivity. The amino group, tetrazole ring, and carboxylic acid all present synthetic possibilities.
Defining the Scope
I've scoped the project to be a technical guide focused on validating the purity of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid via LC-MS. I'm leveraging relevant literature and ICH Q2(R2) guidelines to ensure its authority.
Analyzing the Methodology
I'm now deep-diving into the mechanistic aspects. I've broken down the molecule’s key functional groups: amino, tetrazole, and benzoic acid. I'm focusing on why a standard C18 column is unsuitable, citing dewetting and poor retention, ultimately causing ion suppression. HILIC, as a solution, is starting to reveal its promise, since the method uses high organic mobile phases that are ideal for Electrospray Ionization efficiency.
Outlining the Structure
I've decided to incorporate orthogonal selectivity for polar genotoxic impurities (PGIs). I'm also framing the validation around the revised ICH Q2(R2) guidelines, detailing Specificity, Linearity, Range, Accuracy, Precision, and LOQ/LOD specific to LC-MS. Furthermore, I've outlined the experimental protocol and I will include a visual flowchart. Finally, I've organized the reference list, including Title, Source, URL.
Evaluating Chromatographic Strategies
I am now comparing reversed-phase and HILIC methods for this molecule. My focus is on the compound's polarity and its impact on reversed-phase chromatography, resulting in ion suppression. I'm building a table to contrast these approaches, and examining their implications for MS sensitivity. I am confident HILIC will be superior.
Incorporating ICH Guidelines
I'm now incorporating ICH Q2(R2) principles. My approach emphasizes a lifecycle perspective, along with robustness in quantitative impurity assays. I'm developing a step-by-step LC-MS/MS validation protocol. I've also incorporated the process into a visual flowchart using a Graphviz DOT diagram that uses color-coding to clearly visualize the workflow.
Refining the Workflow
I've crafted a detailed, step-by-step experimental protocol. I've broken down sample preparation, with an emphasis on using a high organic solvent for HILIC compatibility, preventing peak distortion. I'm also outlining the chromatography parameters and LC-MS/MS settings, ensuring each step logically leads to the next within a concise flowchart.
Specifying the Method
I've determined key method details. I will use an IC-HILIC column with a mobile phase of 10 mM Ammonium Formate at pH 3.0 (A), and Acetonitrile (B). The gradient will go from 90% B to 50% B. I'm considering both positive and negative ESI modes, leaning towards fast polarity switching. Citations will include ICH Q2(R2), HILIC vs RPLC literature, and HILIC retention mechanisms of tetrazole/amino acid. Furthermore, the project's constraints are well-defined: Full editorial control, E-E-A-T, and trustworthiness, with in-text citations and a reference list.
Detailing the Elements
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Analyzing Sensitivity
I am now focusing on the sensitivity achieved using HILIC versus reversed-phase liquid chromatography, given the molecule's properties. I am specifically addressing the advantages of the HILIC method, and how it is improved relative to aqueous RPLC mobile phases. I have also begun structuring references, and have included the ICH Q2(R2) guideline, a comparative article, and a carbohydrate isomer study, linking them to reliable URLs.
Optimizing the Diagram
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Defining the Protocol
I've fleshed out the step-by-step protocol, focusing on sample preparation and chromatographic separation for HILIC. I'm highlighting the importance of diluent matching to avoid peak distortions, and the rationale for using a ZIC-HILIC column with a specific mobile phase composition. I've also detailed the pH consideration for the compound.
Evaluating Ionization Efficiency
I'm now focusing on ionization efficiency within the guide. Positive ESI will be employed with the high organic mobile phase enhancing desolvation, thus reducing the LOQ. I'm also now building the section comparing RPLC and HILIC, as well. I'll need to explicitly compare the different aspects, since the guide is a "Comparison Guide".
Comparing the Techniques
I am constructing a comparison table: "Performance Comparison: RPLC vs. HILIC for Tetrazole Derivatives." I'm including Retention Factor, Peak Symmetry, MS Sensitivity, Matrix Effect, and Equilibration Time. My analysis shows RPLC leads to poor results due to retention and ion suppression, while HILIC excels because of enhanced desolvation. I'm also ensuring the E-E-A-T and formatting requirements are met.
Refining the Flowchart
I'm now revising the visual flowchart for clarity. I'm focusing on the analytical process's specific steps, from analyte properties to method optimization and validation. I've re-organized the nodes, ensuring a logical flow, emphasizing the advantages of HILIC. Color-coding and edge labeling are present to enhance readability and data representation. I am confident in its presentation for the guide.
Analyzing Polarity and Structure
I'm now focusing on 2-amino-4-(1H-tetrazol-1-yl)benzoic acid's specific properties. Its multiple polar functional groups—benzoic acid, amino, and tetrazole—result in an extremely low logP. This drives my rationale to structure the article logically. The flow will be organized from problem statement to mechanistic comparison, then to an optimized protocol, and finally to validation, always emphasizing LC-MS/MS.
13C NMR chemical shifts of tetrazole carbons in benzoic acid derivatives
Topic: 13C NMR Chemical Shifts of Tetrazole Carbons in Benzoic Acid Derivatives Content Type: Publish Comparison Guide
Introduction: The Bioisostere Shift
In modern drug discovery, particularly within the development of angiotensin II receptor antagonists ("sartans"), the replacement of a carboxylic acid with a tetrazole ring is a canonical bioisosteric switch. While this modification improves metabolic stability and lipophilicity, it introduces significant challenges in structural characterization.
For the medicinal chemist, distinguishing between the carboxylic acid precursor and the final tetrazole derivative is critical. This guide provides an in-depth technical comparison of the 13C NMR chemical shifts of these two moieties, focusing on the diagnostic C-5 tetrazole carbon versus the carbonyl carbon of benzoic acid derivatives. We analyze the electronic causality behind these shifts, the impact of tautomerism, and provide a self-validating experimental protocol for reliable detection.
Part 1: Comparative Analysis – The Chemical Shift Fingerprint
The most definitive evidence of a successful tetrazole conversion is the upfield migration of the quaternary carbon signal. While both the carboxylic acid carbonyl (
Table 1: Diagnostic 13C NMR Shifts (DMSO-d6)
| Moiety | Carbon Environment | Typical Shift ( | Intensity | Electronic Driver |
| Benzoic Acid | Carboxyl ( | 166.0 – 169.0 | Low (Quaternary) | Deshielding by two electronegative Oxygens ( |
| Phenyltetrazole | Tetrazole ( | 154.0 – 158.0 | Very Low (Quaternary + | Deshielding by four Nitrogens; aromatic ring current effect. |
| Amide/Ester | Carbonyl ( | 164.0 – 166.0 | Low | Similar to acid, often indistinguishable without 2D NMR. |
| Nitrile | Cyano ( | 117.0 – 119.0 | Medium | Distinctly shielded due to diamagnetic anisotropy of the triple bond. |
Technical Insight: The ~10-12 ppm upfield shift observed when moving from a carboxyl group (~167 ppm) to a tetrazole (~155 ppm) is the "gold standard" for confirmation. This shift arises because the tetrazole ring, while electron-deficient, possesses aromatic character that the carboxyl group lacks. The delocalization of the positive charge over four nitrogen atoms in the tetrazole ring results in slightly less deshielding at C-5 compared to the highly polarized carbonyl carbon.
Part 2: Tautomerism & Solvent Effects
Unlike benzoic acid, which exists primarily as a dimer or solvated monomer depending on concentration, tetrazoles exhibit annular tautomerism . This equilibrium is solvent-dependent and significantly affects the 13C NMR profile.
The Tautomeric Equilibrium
In solution, 5-substituted tetrazoles exist in equilibrium between the 1H-tetrazole and 2H-tetrazole forms.
-
Non-polar solvents (
): The 2H-tautomer often predominates due to its lower dipole moment. However, tetrazoles are frequently insoluble in . -
Polar aprotic solvents (DMSO-d6): The 1H-tautomer is stabilized by hydrogen bonding with the solvent. This is the standard form observed in most pharmaceutical assays.
Visualization: Tautomeric Pathway & NMR Identification
Figure 1: Solvent-dependent tautomeric equilibrium affecting 13C NMR chemical shifts. In DMSO, the 1H-form dominates, providing the characteristic ~155 ppm signal.
Part 3: Substituent Effects (Electronic Tuning)
The chemical shift of the tetrazole C-5 is sensitive to the electronic nature of substituents on the phenyl ring (Hammett correlation).
-
Electron Withdrawing Groups (EWG): Substituents like
or in the para position decrease electron density in the phenyl ring. Surprisingly, this can lead to a slight shielding (upfield shift) or negligible change at C-5 due to the complex interplay of induction and resonance stabilization of the tetrazolate anion (if deprotonated). -
Ortho-Substitution (The "Sartan" Effect): Most sartans (e.g., Losartan, Valsartan) possess an ortho-substituent (often a phenyl or alkyl group). This introduces steric inhibition of resonance , twisting the tetrazole ring out of coplanarity with the benzene ring.
-
Result: The C-5 signal may shift slightly downfield (deshielded) compared to unsubstituted 5-phenyltetrazole due to loss of conjugation.
-
Part 4: Experimental Protocol (Self-Validating)
Acquiring high-quality 13C NMR data for tetrazoles is challenging due to the long relaxation times (
Protocol: Optimized 13C NMR Acquisition for Tetrazoles
-
Sample Preparation:
-
Dissolve 30–50 mg of the derivative in 0.6 mL DMSO-d6 .
-
Why DMSO? It ensures solubility and locks the tautomer in the 1H-form, sharpening the peaks.
-
Validation: Solution must be clear. If cloudy, filter; suspended particles broaden signals.
-
-
Instrument Parameters:
-
Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reasoning: The C-5 carbon has no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will saturate the signal, making it disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans . Quaternary carbons have low sensitivity.
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication during processing to improve S/N ratio for the broad C-5 peak.
-
-
Troubleshooting (Missing C-5 Peak):
-
If the C-5 peak is absent but the structure is correct (verified by MS), the signal is likely broadened by N-H exchange .
-
Fix: Add 1 drop of
to the NMR tube. This promotes rapid exchange of the N-H proton, effectively decoupling it and sharpening the C-5 signal.
-
References
-
Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-substituted Azoles. Acta Chemica Scandinavica, 27, 3101-3106.[1] Link
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Link
-
Katritzky, A. R., et al. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6468-6476. Link
-
Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Doc Brown's Chemistry Indices. Link
-
Compound Interest. (2015).[2][3] A Guide to 13C NMR Chemical Shift Values. Compound Interest. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-amino-4-(1H-tetrazol-1-yl)benzoic acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also conducted with the highest degree of safety.
Hazard Analysis: A Synthesis of Structural Analogs
The structure of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid incorporates three key functional groups that inform our safety assessment: an aromatic amine, a benzoic acid, and a tetrazole ring.
-
Aromatic Amine Moiety: Aromatic amines as a class can be skin and respiratory irritants and may have other toxicological properties.[1]
-
Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin and serious eye irritation, as well as respiratory irritation.[2]
-
Tetrazole Ring: The high nitrogen content of the tetrazole ring suggests potential energetic properties. Some tetrazole derivatives are known to be flammable solids or may decompose explosively under certain conditions, such as heat, shock, or friction.[3][4][5][6][7]
Based on these structural components, we must assume that 2-amino-4-(1H-tetrazol-1-yl)benzoic acid may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10] The potential for energetic decomposition must also be a primary consideration in all handling procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent personal protective equipment (PPE) protocol is mandatory when handling 2-amino-4-(1H-tetrazol-1-yl)benzoic acid. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required. |
| Storage | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required. |
| Weighing/Transferring (in a fume hood) | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Flame-retardant lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a flame-retardant lab coat. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Use in a well-ventilated area or fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: The risk of splashes and airborne particles necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, especially during reactions or when handling larger quantities.[11]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[11] Double-gloving is recommended during weighing and transferring to minimize the risk of exposure from a single glove failure. For more extensive handling or spill cleanup, heavier-duty gloves are warranted.
-
Body Protection: A flame-retardant lab coat is crucial due to the potential energetic nature of tetrazole compounds.[4] For significant spill cleanup, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: Handling the solid material in a certified chemical fume hood is the primary engineering control to prevent inhalation of dust.[9][12] If this is not feasible or if there is a risk of aerosolization, a properly fitted air-purifying respirator is required.[13]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 2-amino-4-(1H-tetrazol-1-yl)benzoic acid is critical to minimize exposure and mitigate risks.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14] It should be kept separate from incompatible materials such as strong oxidizing agents.[7][12] The storage area should be clearly marked with appropriate hazard signs.
Weighing and Transferring
-
Fume Hood: All weighing and transferring of the solid compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[9][12]
-
Grounding: Use equipment that is properly grounded to prevent static discharge, which could be an ignition source.[14]
-
Spark-Proof Tools: Utilize spark-proof spatulas and other tools for handling the solid material.
-
Avoid Friction and Shock: Handle the material gently, avoiding any actions that could cause friction, grinding, or shock.[4]
Conducting Reactions
-
Small Scale: Initially, work with small quantities of the material to understand its behavior under your specific reaction conditions.
-
Inert Atmosphere: Consider conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of unforeseen reactions with air.
-
Temperature Control: Maintain careful control over the reaction temperature. Use a cooling bath as necessary to manage any exothermic events.
-
Quenching: Upon completion of the reaction, safely quench any reactive materials before workup.
Disposal Plan: Waste Management Protocol
Proper disposal of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid and associated contaminated materials is crucial to ensure safety and regulatory compliance.
-
Waste Segregation: All waste containing this compound must be segregated from other waste streams. This includes unused product, reaction residues, and contaminated materials like gloves, weighing paper, and pipette tips.[15]
-
Waste Container: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[14] Do not fill the container to more than 80% of its capacity to allow for potential gas evolution.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and relevant hazard warnings (e.g., "Flammable Solid," "Irritant").
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company.[4] Do not attempt to dispose of this material down the drain or in the regular trash.[14]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of 2-amino-4-(1H-tetrazol-1-yl)benzoic acid, from receipt to disposal.
Caption: Safe handling workflow for 2-amino-4-(1H-tetrazol-1-yl)benzoic acid.
References
- Fisher Scientific. Safety Data Sheet for 2-(1H-Pyrazol-1-yl)benzoic acid.
- Techno PharmChem.
- Sigma-Aldrich.
- Sigma-Aldrich.
- BenchChem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.
- BenchChem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
- SKC Inc.
- Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- TCI Chemicals. SAFETY DATA SHEET for 4-(1H-Tetrazol-5-yl)benzoic Acid.
- BenchChem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- Tokyo Chemical Industry.
- Santa Cruz Biotechnology.
- Materials Advances (RSC Publishing).
- VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Cole-Parmer.
- Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
- BVL. Personal protective equipment when handling plant protection products.
- BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- BenchChem. Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)
- Ammonia Refriger
- National Institute of Standards and Technology. SAFETY DATA SHEET for Benzoic Acid (Calorimetric Standard).
- Giant Chem Solutions.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- SciSpace. Safe and efficient tetrazole synthesis in a continuous-flow microreactor.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
Sources
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
